Methylpiperidino pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31/h5-16,33-34H,2-4,17-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLGPGWHIIHRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045817 | |
| Record name | Methylpiperidinopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289726-02-9, 2512204-77-0 | |
| Record name | Methylpiperidinopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLPIPERIDINOPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC6T7K8P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Pyrazole-Containing Modulators: ERα Antagonism and mGluR5 Positive Allosteric Modulation
This technical guide provides a detailed overview of the mechanism of action of two distinct pyrazole-containing compounds: Methylpiperidino pyrazole (MPP), a selective estrogen receptor alpha (ERα) antagonist, and 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of their pharmacological properties, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.
Part 1: this compound (MPP) - A Selective ERα Antagonist
This compound (MPP) is a high-affinity and selective antagonist of Estrogen Receptor Alpha (ERα)[1][2][3][4]. Its selectivity for ERα over ERβ makes it a valuable tool for investigating the specific roles of ERα in various physiological and pathological processes, including certain types of cancer[2].
Mechanism of Action
MPP exerts its antagonistic effects by binding to ERα and inducing conformational changes that prevent the receptor from adopting an active conformation[1]. This inhibits the binding of coactivator proteins and subsequent transcriptional activation of estrogen-responsive genes[2]. MPP has been shown to inhibit 17β-estradiol binding to ERα and increase the energy required for the interaction of other ligands with the receptor[1]. In various cell models, MPP has been observed to induce apoptosis and reduce cell viability in endometrial cancer cells[5]. Furthermore, it has been shown to inhibit the phosphorylation of ERα without altering Akt phosphorylation[5]. In some contexts, MPP can display mixed agonist/antagonist actions on murine uterine ERα in vivo[5][6].
Signaling Pathway
The primary signaling pathway affected by MPP is the classical nuclear estrogen receptor signaling cascade. By acting as an antagonist, MPP blocks the downstream effects of estrogen binding to ERα, thereby inhibiting the transcription of target genes involved in cell proliferation and survival.
Quantitative Data
| Compound | Target | Parameter | Value | Reference |
| MPP | ERα | Ki | 5.6 nM | [2] |
| MPP | ERβ | Ki | 2.3 µM | [2] |
| MPP | ERα | IC50 (transcriptional activation) | 80 nM | [2] |
| MPP | RL95-2 cells | IC50 (cell viability) | 20.01 µM | [5] |
Experimental Protocols
Radioligand Binding Assay (for Ki determination): This assay is performed to determine the binding affinity of MPP for ERα and ERβ. The general protocol involves incubating varying concentrations of the unlabeled competitor ligand (MPP) with a fixed concentration of a radiolabeled ligand (e.g., [3H]-estradiol) and the receptor preparation (e.g., purified ERα or ERβ protein, or cell lysates containing the receptor). After incubation to reach equilibrium, the bound and free radioligand are separated (e.g., by filtration). The amount of bound radioactivity is then quantified using liquid scintillation counting. The Ki value is calculated from the IC50 value (concentration of MPP that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Transcriptional Activation Assay (for IC50 determination): This assay measures the ability of MPP to inhibit estrogen-induced gene transcription. A typical protocol involves using a cell line (e.g., MCF-7 breast cancer cells) that is transiently or stably transfected with a reporter gene construct. This construct contains an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase). The cells are treated with a fixed concentration of an ER agonist (e.g., 17β-estradiol) in the presence of increasing concentrations of MPP. After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured. The IC50 value is the concentration of MPP that causes a 50% reduction in the agonist-induced reporter gene expression.
Part 2: CDPPB - A Positive Allosteric Modulator of mGluR5
CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) is a potent, selective, and orally active positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5)[7][8][9][10][11]. As a PAM, CDPPB does not activate the receptor directly but enhances the response of the receptor to its endogenous ligand, glutamate[12]. This modulation has shown potential therapeutic effects for CNS disorders like schizophrenia[8][13].
Mechanism of Action
CDPPB binds to an allosteric site on the mGluR5 receptor, which is distinct from the orthosteric glutamate-binding site[11][13]. This binding potentiates the receptor's response to glutamate, leading to an amplification of the downstream signaling cascade[11]. mGluR5 is a G-protein coupled receptor (GPCR) that primarily couples to Gαq[12]. Activation of mGluR5 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC)[12]. CDPPB has been shown to increase the activation of downstream signaling molecules such as AKT and ERK1/2[7]. Furthermore, mGluR5 activation can modulate the function of other receptors, such as the NMDA receptor, which is crucial for synaptic plasticity[13][14][15].
Signaling Pathway
The signaling pathway modulated by CDPPB involves the potentiation of the canonical Gαq-coupled mGluR5 signaling cascade. This leads to enhanced intracellular calcium mobilization and activation of various downstream kinases.
Quantitative Data
| Compound | Target | Parameter | Value | Species | Reference |
| CDPPB | mGluR5 | EC50 (potentiation of glutamate response) | 10 nM | Human | [10][16] |
| CDPPB | mGluR5 | EC50 (potentiation of glutamate response) | 20 nM | Rat | [10][16] |
| CDPPB | mGluR5 | EC50 (potentiation of glutamate response) | ~27 nM | Human | [11][17] |
Experimental Protocols
Fluorometric Calcium Assay: This assay is used to measure the potentiation of glutamate-induced intracellular calcium mobilization by CDPPB. Chinese hamster ovary (CHO) cells stably expressing human or rat mGluR5 are typically used. The general protocol is as follows:
-
Cells are plated in a multi-well plate and grown to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are then washed to remove excess dye.
-
A baseline fluorescence reading is taken.
-
A sub-maximal concentration of glutamate is added to the cells in the presence of varying concentrations of CDPPB.
-
The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
The EC50 value for CDPPB is determined by plotting the potentiation of the glutamate response against the concentration of CDPPB.
Radioligand Binding Assay (for allosteric site interaction): To confirm that CDPPB binds to an allosteric site, competition binding assays are performed. A common protocol involves using a radiolabeled ligand known to bind to the allosteric site of mGluR5, such as [3H]methoxyPEPy[11]. Membranes from cells expressing mGluR5 are incubated with the radioligand in the presence of increasing concentrations of unlabeled CDPPB. The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is measured. A decrease in radioligand binding with increasing concentrations of CDPPB indicates that CDPPB binds to the same allosteric site[11]. To demonstrate that CDPPB does not bind to the orthosteric site, a similar experiment is performed using a radiolabeled orthosteric ligand like [3H]quisqualate, where CDPPB should not displace the radioligand[11].
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. molnova.com:443 [molnova.com:443]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CDPPB - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. mGluR5 Ligand, CDPPB [sigmaaldrich.com]
- 11. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders [mdpi.com]
- 14. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CDPPB | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 17. CDPPB | mGluR5 modulator | Hello Bio [hellobio.com]
A Technical Guide to Methylpiperidino Pyrazole (MPP): A Selective Estrogen Receptor α Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methylpiperidino pyrazole (MPP) is a potent and highly selective non-steroidal antagonist of Estrogen Receptor α (ERα).[1] Developed from an ERα-selective agonist by the addition of a basic side chain, MPP has become an invaluable pharmacological tool for elucidating the distinct biological functions of ERα versus Estrogen Receptor β (ERβ).[1][2] Its high affinity and more than 200-fold selectivity for ERα enable researchers to selectively block signaling pathways mediated by this receptor subtype. This guide provides a comprehensive overview of MPP, including its mechanism of action, binding kinetics, experimental applications, and the signaling pathways it modulates. While primarily an antagonist in vitro, it is noteworthy that MPP can exhibit mixed agonist/antagonist properties in some in vivo models, potentially due to metabolic processes.[3][4]
Chemical Properties and Structure
MPP, chemically known as 4-(1-(4-Hydroxyphenyl)-4-methyl-5-(4-(2-piperidinoethoxy)phenyl)-3-pyrazolyl)phenol, is a derivative of the triarylpyrazole class of compounds.[5] The addition of a basic side chain (a piperidinoethoxy group) to the agonist precursor, methyl pyrazole triol (MPT), confers its potent antagonist activity at ERα.[2]
Mechanism of Action
Estrogen actions are mediated by two receptor subtypes, ERα and ERβ, which have distinct tissue distributions and often opposing functional activities.[6] For instance, in many breast cancers, ERα activation promotes proliferation, while ERβ can have an anti-proliferative effect.[7][8] MPP was developed to selectively target and inhibit ERα.
It functions as a competitive antagonist, binding to the ligand-binding domain of ERα with high affinity and preventing the binding of the natural ligand, 17β-estradiol (E2).[1] This blockade prevents the conformational changes in the receptor required for the recruitment of co-activators and subsequent transcription of estrogen-responsive genes.[6] MPP effectively antagonizes E2 stimulation on various gene constructs, including those with consensus and nonconsensus estrogen response elements.[1] In MCF-7 breast cancer cells, which predominantly express ERα, MPP fully antagonizes the E2-stimulated expression of pS2 mRNA.[1] Studies have also shown that MPP dihydrochloride can reduce the phosphorylation of ERα.[3]
Quantitative Data: Binding Affinity and Biological Activity
The selectivity and potency of MPP have been quantified through various assays. The data below is compiled from multiple sources to provide a comparative overview.
Table 1: Receptor Binding Affinity and Selectivity
| Parameter | ERα | ERβ | Selectivity (ERβ/ERα) | Reference |
| Kᵢ Value | 2.7 nM | 1800 nM | ~667-fold | [5] |
| Kᵢ Value | 5.6 nM | 2300 nM | ~411-fold | [6] |
| Relative Binding Affinity (RBA) | 12% | <0.1% | >120-fold | [2] |
Kᵢ (Inhibition Constant): Lower values indicate higher binding affinity. RBA is relative to estradiol (E2 = 100%).
Table 2: Functional Antagonist and Antiproliferative Activity
| Assay Type | Cell Line | Metric | Value | Reference |
| ERα Transcriptional Activation | HEC-1 | IC₅₀ | 80 nM | [2][6] |
| Cell Viability | RL95-2 (Endometrial Cancer) | IC₅₀ | 20.01 µM | [3] |
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an antagonist that reduces a specific biological response by 50%.
Experimental Protocols
The characterization of MPP as a selective ERα antagonist relies on a suite of standardized in vitro assays.
Competitive Radiometric Binding Assay
This assay is used to determine the binding affinity (Kᵢ values) of a compound for a specific receptor.
-
Preparation: Full-length human ERα and ERβ proteins are expressed and purified. A radiolabeled estrogen, such as [³H]-estradiol, is used as the competing ligand.
-
Incubation: A constant concentration of the receptor and radioligand is incubated with varying concentrations of the test compound (MPP).
-
Separation: After reaching equilibrium, bound and free radioligand are separated, typically using hydroxylapatite or filter membranes.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Analysis: The data is used to generate a competition curve, from which the IC₅₀ value is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Estrogen-Responsive Reporter Gene Cotransfection Assay
This cell-based assay measures the ability of a compound to act as an agonist or antagonist of receptor-mediated gene transcription.
-
Cell Culture: A suitable cell line that lacks endogenous estrogen receptors, such as human endometrial cancer cells (HEC-1), is used.[2]
-
Transfection: Cells are transiently transfected with two plasmids: one expressing either human ERα or ERβ, and a second "reporter" plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., Luciferase).[2]
-
Treatment:
-
Agonist Mode: Transfected cells are treated with varying concentrations of the test compound alone.
-
Antagonist Mode: Cells are treated with a constant concentration of estradiol (e.g., 1 nM) along with varying concentrations of the test compound (MPP).[2]
-
-
Incubation: Cells are incubated for a set period (e.g., 24 hours) to allow for gene transcription and protein expression.[2]
-
Measurement: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Analysis: In antagonist mode, the IC₅₀ value is calculated by determining the concentration of MPP required to inhibit 50% of the estradiol-induced reporter activity.[2]
Cell Proliferation (MTT) Assay
This assay assesses the effect of a compound on cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., RL95-2) are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are treated with various concentrations of MPP (e.g., 1 to 100 µM) for a specified duration (e.g., 24 hours).[3]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value for antiproliferative activity is calculated.
Visualizing Pathways and Relationships
ERα Signaling and MPP Intervention
Estrogen (E2) binds to ERα in the cytoplasm or nucleus, causing receptor dimerization and translocation to the nucleus. The E2-ERα complex then binds to Estrogen Response Elements (EREs) on DNA, recruiting co-activators to initiate the transcription of target genes that regulate cellular processes like proliferation. MPP competitively binds to ERα, preventing E2 binding and subsequent gene transcription.
Workflow for Characterizing an ERα Antagonist
The process of identifying and validating a selective ERα antagonist involves a multi-step workflow, starting from initial binding assays to functional cellular assays.
Structural Development of MPP
MPP was rationally designed. The core structure, a pyrazole triol, is an ERα agonist. The strategic addition of a Basic Side Chain (BSC) converts this agonist into a potent and selective antagonist. This principle led to the development of MPP and its analogs.[2]
Conclusion and Future Directions
This compound (MPP) is a cornerstone tool for investigating ERα-specific biological pathways. Its high selectivity distinguishes it from non-selective ER modulators like tamoxifen and fulvestrant.[1][4] While its primary classification is an ERα antagonist based on extensive in vitro data, researchers should be aware of its potential for mixed agonist/antagonist effects in vivo, which may be linked to metabolic cleavage of its side chain.[2][4] To address this, analogs such as MPrP (methyl-propylo-pyrazole) have been developed, offering improved metabolic stability while retaining high ERα-selective antagonist potency.[2] The continued use of MPP and its improved analogs will be critical for advancing our understanding of estrogen receptor signaling in cancer, metabolism, and neuroendocrinology.[9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. Blocking of Estradiol Receptors ERα, ERβ and GPER During Development, Differentially Alters Energy Metabolism in Male and Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Methylpiperidino Pyrazole (MPP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylpiperidino pyrazole (MPP) is a pivotal research tool in the study of estrogen receptor (ER) signaling. As a potent and highly selective antagonist of estrogen receptor alpha (ERα), it has been instrumental in elucidating the specific roles of this receptor subtype in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of MPP. It includes detailed experimental protocols for its synthesis and key biological assays, quantitative data on its receptor binding and cellular activity, and a visualization of its mechanism of action within the ERα signaling pathway. This document is intended to serve as a valuable resource for researchers in endocrinology, oncology, and drug discovery.
Discovery and Rationale
The development of this compound (MPP) was driven by the need for selective ligands to dissect the distinct functions of the two main estrogen receptor subtypes, ERα and ERβ. Estrogen signaling is multifaceted, with ERα and ERβ often exhibiting different, and sometimes opposing, biological effects. The discovery of MPP originated from a strategy of modifying known ERα agonists to convert them into antagonists.
MPP is a non-steroidal compound derived from the pyrazole class of molecules. Specifically, it was developed from methyl-pyrazole-triol (MPT), a known ERα agonist.[1] The key structural modification was the addition of a basic side chain, a piperidinylethoxy group, to the MPT core structure.[1][2] This addition was hypothesized to introduce antagonistic properties by sterically hindering the conformational changes in the receptor required for agonist activity, a common strategy in the design of selective estrogen receptor modulators (SERMs). This rational design approach successfully yielded a compound with high binding affinity and potent antagonist activity highly selective for ERα over ERβ.[3][4]
Synthesis of this compound (MPP)
Synthesis of the Pyrazole Core
The pyrazole core is typically synthesized via a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5] For MPP, this involves the reaction of a substituted 1,3-diketone with 4-hydroxyphenylhydrazine.
Step 1: Aldol Condensation to form the Enone Intermediate
The synthesis begins with an aldol condensation between 1-(4-methoxyphenyl)-propan-1-one and 4-hydroxybenzaldehyde.[6] This reaction forms a chalcone-like enone intermediate which serves as the precursor for the pyrazole ring.
Step 2: Cyclization to form the Pyrazole Ring
The enone intermediate is then reacted with 4-methoxyphenylhydrazine under vigorous conditions to form the trisubstituted pyrazole ring.[6]
Attachment of the Piperidinoethoxy Side Chain
The final step in the synthesis of MPP is the attachment of the piperidinoethoxy side chain via a Williamson ether synthesis. This involves the deprotonation of a phenolic hydroxyl group on the pyrazole core, followed by nucleophilic attack on an appropriate alkyl halide.
Step 3: N-Alkylation of the Phenolic Hydroxyl Group
The pyrazole intermediate, which contains a free phenolic hydroxyl group, is reacted with 1-(2-chloroethyl)piperidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This results in the formation of the ether linkage and yields the final product, this compound.
Detailed Experimental Protocol (Representative):
Materials:
-
1-(4-methoxyphenyl)-propan-1-one
-
4-hydroxybenzaldehyde
-
Sodium hydroxide
-
Ethanol
-
4-methoxyphenylhydrazine hydrochloride
-
Acetic acid
-
1-(2-chloroethyl)piperidine hydrochloride
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Chalcone Intermediate: To a solution of 1-(4-methoxyphenyl)-propan-1-one (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the enone intermediate.
-
Synthesis of the Pyrazole Core: The chalcone intermediate (1 equivalent) and 4-methoxyphenylhydrazine hydrochloride (1.2 equivalents) are refluxed in glacial acetic acid for several hours. After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pyrazole core.
-
Synthesis of this compound (MPP): The pyrazole core (1 equivalent) and 1-(2-chloroethyl)piperidine hydrochloride (1.5 equivalents) are dissolved in DMF. Anhydrous potassium carbonate (3 equivalents) is added, and the mixture is heated at 80-90 °C overnight. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound (MPP).
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data
The biological activity of MPP has been quantified in various assays, demonstrating its high affinity and selectivity for ERα.
| Parameter | Value | Receptor/Cell Line | Reference |
| Binding Affinity (Ki) | 5.6 nM | Estrogen Receptor α (ERα) | [3] |
| 2.3 µM | Estrogen Receptor β (ERβ) | [3] | |
| IC50 (Transcriptional Activation) | 80 nM | ERα | [3] |
| IC50 (Cell Viability) | 20.01 µM | RL95-2 endometrial cancer cells | [7] |
Table 1: Quantitative biological data for this compound (MPP).
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Rat uterine cytosol (source of ERα)
-
[³H]-Estradiol (radiolabeled ligand)
-
Test compound (MPP)
-
Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound (MPP) and a non-labeled estradiol standard.
-
In assay tubes, combine the rat uterine cytosol preparation, a fixed concentration of [³H]-Estradiol, and varying concentrations of the test compound or standard.
-
Incubate the tubes at 4°C for 16-18 hours to reach binding equilibrium.
-
Add cold HAP slurry to each tube to separate bound from free radioligand.
-
Wash the HAP pellets with assay buffer to remove non-specifically bound radioligand.
-
Add scintillation cocktail to the washed pellets.
-
Measure the radioactivity in each tube using a scintillation counter.
-
Plot the percentage of bound [³H]-Estradiol against the logarithm of the competitor concentration to generate a competition curve and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
ERα Transcriptional Activation Assay
This assay measures the ability of a compound to modulate the transcriptional activity of ERα, typically using a reporter gene system.
Materials:
-
Mammalian cells (e.g., MCF-7 breast cancer cells, which endogenously express ERα)
-
Estrogen response element (ERE)-driven reporter plasmid (e.g., ERE-tk-luc)
-
Transfection reagent
-
Estradiol (agonist control)
-
Test compound (MPP)
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate.
-
Transfect the cells with the ERE-reporter plasmid using a suitable transfection reagent.
-
After an appropriate incubation period, treat the cells with estradiol alone (agonist control), the test compound (MPP) alone, or a combination of estradiol and MPP.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer.
-
The antagonist activity of MPP is determined by its ability to inhibit the estradiol-induced increase in luciferase expression.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Endometrial cancer cells (e.g., RL95-2)
-
Cell culture medium
-
Test compound (MPP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of MPP and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of ~570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Mechanism of Action and Signaling Pathway
MPP functions as a competitive antagonist of ERα. In the absence of an agonist like estradiol, ERα is largely inactive in the cytoplasm or nucleus. Upon binding of estradiol, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes. This binding recruits coactivator proteins and initiates gene transcription.
MPP, by binding to the ligand-binding pocket of ERα, prevents the binding of estradiol and induces a different conformational change in the receptor. This altered conformation is not conducive to the recruitment of coactivators and may even promote the binding of corepressor proteins. As a result, ERα-mediated gene transcription is inhibited. It has been shown that MPP reduces the phosphorylation of ERα, a key step in its activation.[7]
Figure 1. ERα signaling pathway and inhibition by MPP.
Conclusion
This compound is a well-characterized and indispensable tool for researchers studying estrogen receptor biology. Its high selectivity for ERα allows for the precise investigation of the receptor's role in health and disease. This guide has provided a comprehensive overview of its discovery, a representative synthesis, key quantitative data, detailed experimental protocols for its biological characterization, and a clear visualization of its mechanism of action. It is hoped that this resource will facilitate further research into the complex world of estrogen signaling and aid in the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Buy Methyl-piperidino-pyrazole | 2512204-77-0 [smolecule.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Chemical Structure and Properties of 1-Methyl-4-phenylpyridinium (MPP+)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-phenylpyridinium (MPP+), a potent dopaminergic neurotoxin, serves as a critical tool in neuroscience research, particularly in the study of Parkinson's disease (PD). It is the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound infamous for inducing a parkinsonian syndrome in humans and animal models.[1][2][3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of MPP+, with a focus on its molecular mechanisms of neurotoxicity. Detailed experimental protocols and visual representations of key pathways are included to facilitate its application in a research setting.
Chemical Structure and Physicochemical Properties
MPP+ is a quaternary ammonium compound with a pyridinium ring substituted with a methyl group at the nitrogen atom and a phenyl group at the 4-position.[1] Its positively charged nature is a key determinant of its biological activity and transport mechanisms.
Table 1: Physicochemical Properties of MPP+
| Property | Value | Reference |
| IUPAC Name | 1-methyl-4-phenylpyridin-1-ium | [1] |
| Synonyms | Cyperquat, N-Methyl-4-phenylpyridinium | [1] |
| Chemical Formula | C₁₂H₁₂N⁺ | [1] |
| Molar Mass (as iodide) | 297.13 g/mol | [4] |
| Appearance | White to beige powder | |
| Solubility (in water) | 10 mg/mL | |
| CAS Number (iodide) | 36913-39-0 | [4] |
| Purity (typical) | ≥98% (HPLC) | [4] |
| Storage | Desiccated, protected from light |
Biological Properties and Mechanism of Neurotoxicity
The neurotoxicity of MPP+ is remarkably specific to dopaminergic neurons, a characteristic that has made it an invaluable tool for modeling Parkinson's disease.[2][5] The mechanism of this selective toxicity is multifactorial and involves several key cellular processes.
Selective Uptake into Dopaminergic Neurons
MPP+ is a polar, charged molecule and cannot readily cross the blood-brain barrier. Its precursor, MPTP, is lipophilic and easily enters the brain, where it is metabolized by monoamine oxidase B (MAO-B) in astrocytes to MPP+.[1][3] MPP+ is then selectively taken up into dopaminergic neurons via the dopamine transporter (DAT).[5] This selective accumulation is a primary reason for its specific neurotoxicity.
Mitochondrial Dysfunction
Once inside the neuron, MPP+ is actively transported into the mitochondria. Here, it potently inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][2] This inhibition leads to a cascade of detrimental effects:
-
ATP Depletion: Inhibition of the electron transport chain severely impairs oxidative phosphorylation, leading to a dramatic decrease in cellular ATP levels.[1][4]
-
Generation of Reactive Oxygen Species (ROS): The blockade of electron flow at Complex I results in the leakage of electrons, which then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species.[3][6] This oxidative stress damages cellular components, including lipids, proteins, and DNA.
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): MPP+ can induce the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane.[7] This leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[7]
Table 2: Biological Properties and Effects of MPP+
| Biological Process | Effect of MPP+ | Key Mediators | Reference |
| Neuronal Uptake | Selective uptake into dopaminergic neurons | Dopamine Transporter (DAT) | [5] |
| Mitochondrial Respiration | Inhibition of Complex I | Electron Transport Chain | [1][2] |
| Cellular Energy | Depletion of ATP | Oxidative Phosphorylation | [1][4] |
| Oxidative Stress | Increased production of Reactive Oxygen Species (ROS) | Mitochondrial Electron Leakage | [3][6] |
| Mitochondrial Integrity | Opening of the Mitochondrial Permeability Transition Pore (mPTP) | Calcium, ROS | [7] |
| Apoptosis | Induction of programmed cell death | Caspases, JNK, p53, Bax/Bcl-2 | [6][8] |
| Protein Homeostasis | Upregulation of BAG6, leading to PINK1 degradation | BAG6, PINK1 | [9] |
| Inflammation | Activation of COX-2 pathway | Cyclooxygenase-2 (COX-2) | [10] |
Signaling Pathways in MPP+-Induced Neurotoxicity
The neurotoxic effects of MPP+ are mediated by a complex network of intracellular signaling pathways that ultimately lead to apoptotic cell death.
Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of MPP+. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Synthesis of 1-Methyl-4-phenylpyridinium (MPP+) Iodide
A common laboratory synthesis of MPP+ iodide involves the reaction of 4-phenylpyridine with methyl iodide.[1]
Materials:
-
4-phenylpyridine
-
Methyl iodide
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-phenylpyridine in anhydrous acetonitrile.
-
Add a molar excess of methyl iodide to the solution.
-
Heat the reaction mixture to reflux with stirring for 24 hours.
-
Allow the reaction to cool to room temperature. The MPP+ iodide salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold acetonitrile.
-
Dry the product under vacuum to obtain MPP+ iodide as a solid.
In Vitro Model of Parkinson's Disease using MPP+
This protocol describes the induction of neurotoxicity in a dopaminergic cell line (e.g., SH-SY5Y) using MPP+.
Materials:
-
Dopaminergic cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
MPP+ iodide stock solution (dissolved in sterile water or culture medium)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
MPP+ Treatment: Prepare serial dilutions of MPP+ in culture medium. Remove the old medium from the cells and add the MPP+ containing medium. Include untreated control wells.
-
Incubation: Incubate the cells with MPP+ for the desired time period (e.g., 24-48 hours).
-
Cell Viability Assessment (MTT Assay): a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Add the solubilization solution to dissolve the formazan crystals. c. Measure the absorbance at a wavelength of 570 nm using a plate reader. d. Calculate cell viability as a percentage of the untreated control.
References
- 1. MPP+ - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ | PLOS One [journals.plos.org]
- 4. N-Methyl-4-phenylpyridinium Iodide (MPP+), Dopaminergic selective neurotoxin (CAS 36913-39-0) | Abcam [abcam.com]
- 5. MPP+ toxicity and plasma membrane dopamine transporter: study using cell lines expressing the wild-type and mutant rat dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The parkinsonian neurotoxin MPP+ opens the mitochondrial permeability transition pore and releases cytochrome c in isolated mitochondria via an oxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chronic treatment with the complex I inhibitor MPP+ depletes endogenous PTEN-induced kinase 1 (PINK1) via up-regulation of Bcl-2–associated athanogene 6 (BAG6) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methylpiperidino Pyrazole (MPP)
CAS Number: 289726-02-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methylpiperidino pyrazole (MPP), a potent and selective antagonist of Estrogen Receptor α (ERα). This document collates critical data on its biological activity, mechanism of action, and relevant experimental procedures to support ongoing research and development efforts.
Core Compound Information
This compound, commonly referred to as MPP, is a non-steroidal small molecule that has garnered significant interest for its high selectivity as an antagonist for Estrogen Receptor α (ERα) over Estrogen Receptor β (ERβ).[1][2] Its chemical structure features a pyrazole core with a piperidine moiety, contributing to its specific pharmacological profile.[1]
Chemical Properties
| Property | Value | Reference |
| CAS Number | 289726-02-9 | [1][2] |
| Molecular Formula | C29H31N3O3 | [1][2] |
| Molecular Weight | 469.6 g/mol | [1] |
| IUPAC Name | 4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-[2-(1-piperidinyl)ethoxy]phenyl]-1H-pyrazol-3-yl]-phenol | [1] |
| Synonyms | MPP | [2] |
| Purity | ≥98% | [2] |
| Solubility | DMSO: 5 mg/mL, Ethanol: 3 mg/mL, DMF: 14 mg/mL | [2] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [3] |
Mechanism of Action
MPP functions as a selective antagonist of Estrogen Receptor α (ERα). Estrogen actions are mediated by two main receptor subtypes, ERα and ERβ, which have distinct tissue distributions and physiological roles.[2] MPP exhibits a high binding affinity for ERα and a significantly lower affinity for ERβ, making it a valuable tool for dissecting the specific functions of ERα.[1][2]
Upon binding to ERα, MPP inhibits the transcriptional activation of the receptor.[2] In some cellular contexts, it has been shown to reduce the phosphorylation of ERα.[4] While it acts as a complete ERα antagonist in many cell-based assays, some studies suggest it may have mixed agonist/antagonist properties in vivo, classifying it as a Selective Estrogen Receptor Modulator (SERM).[5]
Below is a diagram illustrating the canonical ERα signaling pathway and the point of inhibition by MPP.
Figure 1: ERα Signaling Pathway and MPP Inhibition.
Quantitative Data
The following tables summarize the key quantitative data for this compound's biological activity.
Table 1: Receptor Binding Affinity
| Receptor | Ki (nM) | Selectivity (ERβ/ERα) | Reference |
| ERα | 5.6 | >410-fold | [1][2] |
| ERβ | 2300 | [1] |
Table 2: In Vitro Efficacy
| Assay | Cell Line | IC50 | Effect | Reference |
| ERα Transcriptional Activation | - | 80 nM | Inhibition | [2] |
| Cell Viability | RL95-2 (endometrial cancer) | 20.01 µM | Decrease in viability | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods and should be optimized for specific laboratory conditions.
ERα Competitive Binding Assay
This assay determines the ability of MPP to compete with radiolabeled estradiol for binding to ERα.
Materials:
-
Rat uterine cytosol (source of ERα)
-
[3H]-Estradiol (radioligand)
-
MPP (test compound)
-
Non-labeled estradiol (for non-specific binding)
-
Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)
-
Hydroxylapatite slurry
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of MPP and non-labeled estradiol in the assay buffer.
-
In microcentrifuge tubes, add a constant amount of rat uterine cytosol and [3H]-Estradiol.
-
Add the various concentrations of MPP or non-labeled estradiol to the tubes. For total binding, add buffer only. For non-specific binding, add a saturating concentration of non-labeled estradiol.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Add hydroxylapatite slurry to each tube to separate bound from free radioligand.
-
Incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge at 1000 x g for 5 minutes at 4°C.
-
Wash the pellets with assay buffer and centrifuge again. Repeat the wash step twice more.
-
Add scintillation fluid to the pellets, vortex, and measure radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the log concentration of MPP to determine the IC50.
Figure 2: Competitive Binding Assay Workflow.
Cell Viability (MTT) Assay
This assay assesses the effect of MPP on the viability of cancer cell lines.
Materials:
-
RL95-2 human endometrial cancer cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MPP stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RL95-2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of MPP (e.g., 1 to 100 µM) for 24-72 hours. Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log concentration of MPP to calculate the IC50.
ERα Phosphorylation Western Blot
This protocol is for detecting changes in ERα phosphorylation upon treatment with MPP.
Materials:
-
Breast or endometrial cancer cell line (e.g., MCF-7)
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-ERα (e.g., at Ser118 or Ser167) and anti-total-ERα
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Protocol:
-
Culture cells and treat with MPP at the desired concentration and for the appropriate time. Include a positive control (e.g., estradiol) and a negative control (vehicle).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERα antibody as a loading control.
-
Quantify the band intensities to determine the change in the ratio of phosphorylated ERα to total ERα.
Synthesis Outline
The synthesis of this compound generally involves a multi-step process starting from commercially available precursors. A general synthetic workflow is outlined below.
Figure 3: General Synthesis Workflow for MPP.
Pharmacokinetics and Toxicology
Comprehensive pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicology data for this compound are not extensively available in the public domain. As a research compound, these studies may be limited. Users should handle this compound with appropriate laboratory safety precautions.
Conclusion
This compound (MPP) is a valuable research tool for investigating the physiological and pathological roles of Estrogen Receptor α. Its high selectivity makes it superior to less specific antagonists for delineating ERα-mediated signaling pathways. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting ERα with selective antagonists like MPP.
References
- 1. Rapamycin Protects against Neuron Death in In Vitro andIn Vivo Models of Parkinson's Disease | Journal of Neuroscience [jneurosci.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
In Vitro Characterization of Methylpiperidino Pyrazole (MPP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylpiperidino pyrazole (MPP) is a potent and highly selective non-steroidal antagonist of Estrogen Receptor Alpha (ERα).[1][2][3] This technical guide provides a comprehensive overview of the in vitro characterization of MPP, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways and workflows. MPP's high affinity and selectivity for ERα make it a valuable tool for studying the biological functions of this receptor subtype and a potential lead compound in the development of targeted therapies.[2][4] While primarily characterized as an antagonist in vitro, it is noteworthy that some studies have observed mixed agonist/antagonist or even agonist activity in certain in vivo models, potentially due to metabolic conversion.[1][5]
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: Receptor Binding Affinity
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| Ki | ERα | 5.6 nM | Human | Competitive Radiometric Binding Assay | [2] |
| ERβ | 2.3 µM | Human | Competitive Radiometric Binding Assay | [2] | |
| Relative Binding Affinity (RBA) | ERα | 12% | Rat | Competitive Radiometric Binding Assay | [1] |
| ERβ | <0.1% | Rat | Competitive Radiometric Binding Assay | [1] |
Table 2: Functional Activity
| Parameter | Assay | Cell Line | Value | Effect | Reference |
| IC50 | ERα Transcriptional Activation | HEC-1 | 80 nM | Antagonist | [1][2] |
| IC50 | Cell Viability | RL95-2 | 20.01 µM | Anti-proliferative | [6] |
Mechanism of Action
MPP exerts its effects primarily through the selective antagonism of Estrogen Receptor Alpha (ERα).
ERα Signaling Pathway
Estrogen receptors are ligand-activated transcription factors that modulate the expression of target genes. Upon binding of an agonist like estradiol (E2), ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ERα dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription. This signaling cascade plays a crucial role in cellular proliferation, differentiation, and survival.
MPP, as an antagonist, binds to ERα but induces a different conformational change that prevents the recruitment of co-activators and may even recruit co-repressors.[3] This effectively blocks the transcriptional activity of ERα, even in the presence of endogenous estrogens. Furthermore, studies have shown that MPP can reduce the phosphorylation of ERα, a key step in its activation, without affecting other signaling pathways like the Akt pathway.[6]
MPP antagonism of the ERα signaling pathway.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize MPP are provided below.
Competitive Radiometric Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound to a specific receptor.
Objective: To quantify the affinity of MPP for ERα and ERβ.
Methodology:
-
Preparation of Receptor Source: A cell lysate or tissue homogenate containing the estrogen receptor (e.g., from rat uterus or cells overexpressing human ERα or ERβ) is prepared.
-
Incubation: A constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (MPP).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of MPP that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a competitive radiometric binding assay.
ERα Transcriptional Activation Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a nuclear receptor.
Objective: To determine the functional antagonist activity of MPP on ERα-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable cell line that expresses ERα (e.g., HEC-1 or MCF-7) is cultured. The cells are then transiently transfected with a reporter plasmid containing a luciferase gene under the control of an estrogen-responsive promoter (containing EREs).
-
Treatment: The transfected cells are treated with a known ERα agonist (e.g., 17β-estradiol) alone or in combination with increasing concentrations of MPP.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the activity of the expressed luciferase is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The concentration of MPP that inhibits 50% of the estradiol-induced luciferase activity (IC50) is determined.
Cell Viability/Proliferation Assay
This assay assesses the effect of a compound on the viability and growth of cells.
Objective: To evaluate the anti-proliferative effects of MPP on an estrogen-responsive cancer cell line.
Methodology:
-
Cell Seeding: Cells from an estrogen-responsive cell line (e.g., RL95-2 or MCF-7) are seeded into 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, they are treated with various concentrations of MPP. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay. A common method is the MTT or MTS assay, where a tetrazolium salt is reduced by metabolically active cells to a colored formazan product. The absorbance of the formazan is proportional to the number of viable cells.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The concentration of MPP that causes a 50% reduction in cell viability (IC50) is determined.
Western Blot Analysis of ERα Phosphorylation
This technique is used to detect and quantify the level of a specific protein and its post-translational modifications, such as phosphorylation.
Objective: To determine the effect of MPP on the phosphorylation status of ERα.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with MPP, an agonist (e.g., estradiol), or a combination. After treatment, the cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERα (p-ERα). The membrane is also probed with a primary antibody for total ERα as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The signal is detected using an imaging system.
-
Data Analysis: The intensity of the bands corresponding to p-ERα and total ERα is quantified. The ratio of p-ERα to total ERα is calculated to determine the relative change in phosphorylation.
Discussion and Conclusion
The in vitro data robustly characterize this compound as a potent and selective antagonist of Estrogen Receptor Alpha. Its high affinity for ERα, coupled with its ability to inhibit ERα-mediated transcriptional activation and reduce cell proliferation in estrogen-responsive cell lines, underscores its potential as a valuable research tool and a starting point for the development of novel therapeutics. The detailed experimental protocols provided herein offer a standardized framework for the further investigation of MPP and other ERα modulators. It is crucial for researchers to consider the in vitro context of these findings, particularly in light of reports suggesting potential agonist activity in vivo, which may be attributable to metabolic processes not present in isolated cellular systems.[5] Future in vitro studies could explore the impact of MPP on a wider range of ERα target genes and its potential for off-target effects at higher concentrations.
References
- 1. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. researchgate.net [researchgate.net]
- 6. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Early studies on Methylpiperidino pyrazole's biological activity.
An In-depth Technical Guide on the Early Biological Activities of Methylpiperidino Pyrazole (MPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (MPP) is a non-steroidal small molecule that has garnered significant interest in the field of endocrinology and oncology due to its potent and selective modulation of the estrogen receptor (ER). Early investigations into its biological activity have revealed its distinct profile as a selective estrogen receptor modulator (SERM), with a notable preference for ERα. This technical guide provides a comprehensive overview of the foundational studies that have characterized the biological actions of MPP, with a focus on its mechanism, in vitro and in vivo effects, and the experimental methodologies employed in these seminal investigations.
Quantitative Biological Data
The initial characterization of MPP's biological activity yielded critical quantitative data that established its potency and selectivity. These findings are summarized in the tables below for clear comparison.
Table 1: In Vitro Bioactivity of this compound
| Parameter | Value | Cell Line/System | Biological Effect | Reference |
| IC₅₀ | 20.01 μM | RL95-2 (endometrial cancer) | Decreased cell viability | [1][2] |
| IC₅₀ | 80 nM | Not specified | Inhibition of ERα transcriptional activation | [3][4] |
| Kᵢ (ERα) | 5.6 nM | Not specified | Binding affinity to Estrogen Receptor α | [3][4] |
| Kᵢ (ERβ) | 2.3 μM | Not specified | Binding affinity to Estrogen Receptor β | [3][4] |
| Antiproliferative Activity | 10 μM | RL95-2 (endometrial cancer) | Inhibition of cell proliferation | [1][2] |
| Apoptosis Induction | 1 nM | Ishikawa, RL-95 (endometrial cancer), oLE (ovine luminal endometrial) | Induction of significant apoptosis | [5][6] |
Table 2: In Vivo Bioactivity of this compound
| Animal Model | Doses | Biological Effect | Reference |
| Ovariectomized wild-type (WT) and ERβ knockout (ERβKO) mice | 25-150 µg | Increased uterine weight and cell proliferation | [5][6] |
| Ovariectomized wild-type (WT) and ERβ knockout (ERβKO) mice | 50 µg | Reversed the positive effects of 50 and 100 µg β-estradiol on uterine weight | [5] |
| Male mice | 20 µg/kg (low dose), 200 µg/kg (high dose) | Dose-dependent attenuation of percent prepulse inhibition (PPI) | [1] |
Experimental Protocols
The following sections detail the methodologies used in the key experiments that defined the early understanding of MPP's biological activity.
Cell Viability and Proliferation Assays
-
Cell Lines: RL95-2 and Ishikawa human endometrial adenocarcinoma cells, and ovine luminal endometrial (oLE) cells.
-
Treatment: Cells were treated with varying concentrations of MPP (e.g., 1, 5, 10, 25, 50, and 100 μM) for 24 hours.[1] In some studies, a concentration of 1 nM was sufficient to induce apoptosis.[5][6]
-
Methodology: Cell viability was typically assessed using standard colorimetric assays, such as the MTT or XTT assay, which measure mitochondrial metabolic activity as an indicator of viable cells. Antiproliferative activity was also confirmed at a concentration of 10 μM in RL95-2 cells.[1][2]
Apoptosis Assays
-
Cell Lines: Ishikawa, RL-95, and oLE cells.
-
Treatment: Cells were treated with 1 nM MPP, β-estradiol, or control vehicle.[5][6]
-
Methodology: The induction of apoptosis was determined by methods such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or flow cytometry using Annexin V/Propidium Iodide staining to identify apoptotic and necrotic cells.
Estrogen Receptor Binding Assays
-
Methodology: Competitive radiometric binding assays were utilized to determine the binding affinity (Ki) of MPP for ERα and ERβ.[7] These assays typically involve incubating purified ERα or ERβ with a radiolabeled estrogen (e.g., [³H]-estradiol) in the presence of increasing concentrations of the competitor ligand (MPP). The displacement of the radioligand is measured to calculate the Ki value.
Transcriptional Activation Assays
-
Methodology: Reporter gene assays were employed to assess the ability of MPP to inhibit ERα-mediated gene transcription.[8] This often involves transfecting cells with a plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase). Cells are then treated with an estrogen to activate transcription, and the inhibitory effect of co-treatment with MPP is measured by the reduction in reporter gene activity.
In Vivo Uterine Response Assays
-
Animal Models: Ovariectomized wild-type (WT) and estrogen receptor-β knockout (ERβKO) mice.[5][6]
-
Treatment: Mice were treated with various doses of MPP (25, 50, 100, or 150 µg), β-estradiol, or vehicle control.[5][6]
-
Methodology: The primary endpoint was the measurement of uterine wet weight as an indicator of estrogenic or anti-estrogenic activity. Histological analysis of uterine tissue was also performed to assess cell proliferation (e.g., via Ki-67 staining) and apoptosis in different uterine cell layers (luminal epithelium vs. stroma).[5]
Signaling Pathways and Mechanisms of Action
MPP exerts its biological effects primarily through the modulation of estrogen receptor signaling. A key aspect of its mechanism is the selective antagonism of ERα.
Modulation of ERα Phosphorylation
Early studies demonstrated that MPP dihydrochloride (at a concentration of 20 μM for 24 hours) reduces the phosphorylation of ERα without altering the phosphorylation of Akt, a key downstream signaling molecule.[1] This leads to a reduced ratio of phosphorylated ERα (p-ERα) to total ERα, indicating a direct impact on the activation state of the receptor.[1]
Caption: MPP's antagonistic action on ERα phosphorylation.
Mixed Agonist/Antagonist Activity
While MPP functions as an ERα antagonist in many in vitro systems, in vivo studies have revealed a more complex profile.[7][9] In ovariectomized mice, MPP demonstrated partial agonist activity by increasing uterine weight, although not to the same extent as β-estradiol.[5][6] However, it also displayed antagonist effects by reversing the uterotrophic effects of β-estradiol.[5] This dual activity is characteristic of a selective estrogen receptor modulator (SERM). It has been suggested that metabolic cleavage of MPP's basic side chain in vivo could potentially regenerate its parent compound, methyl-pyrazole-triol (MPT), which is an ERα agonist, contributing to these mixed effects.[7][9][10]
Caption: Experimental workflow for MPP characterization.
Conclusion
The early studies on this compound established it as a highly selective and potent ERα antagonist in vitro. These investigations provided a solid foundation of quantitative data on its binding affinity, transcriptional inhibition, and effects on cancer cell viability. However, in vivo studies revealed a more nuanced activity profile, classifying MPP as a SERM with both agonist and antagonist properties. This initial body of research has been instrumental in guiding the further development and application of MPP and its analogs as valuable tools for studying the biological functions of ERα and as potential therapeutic agents in estrogen-dependent pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Biochemicals - CAT N°: 13863 [bertin-bioreagent.com]
- 5. The effects of the selective estrogen receptor modulators, methyl‐piperidino‐pyrazole (MPP), and raloxifene in normal and cancerous endometrial cell lines and in the murine uterus | Semantic Scholar [semanticscholar.org]
- 6. The effects of the selective estrogen receptor modulators, methyl-piperidino-pyrazole (MPP), and raloxifene in normal and cancerous endometrial cell lines and in the murine uterus PMID: 16688783 | MCE [medchemexpress.cn]
- 7. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Analogs of methyl-piperidinopyrazole (MPP): antiestrogens with estrogen receptor alpha selective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Selectivity of MPP for Estrogen Receptor Alpha: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selective antagonism of Methyl-Piperidino-Pyrazole (MPP) for Estrogen Receptor alpha (ERα) over Estrogen Receptor beta (ERβ). MPP has emerged as a critical tool in dissecting the distinct physiological and pathological roles of the two ER subtypes. This document provides a comprehensive overview of its binding affinity, functional activity, the experimental protocols used for its characterization, and the underlying signaling pathways.
Quantitative Analysis of MPP's Selectivity
MPP exhibits a remarkable selectivity for ERα, with its binding affinity being significantly higher for this subtype compared to ERβ. This selectivity is consistently demonstrated across various studies and is quantified by parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the relative binding affinity (RBA). The following tables summarize the key quantitative data, offering a clear comparison of MPP's interaction with both ER subtypes.
| Parameter | ERα | ERβ | Selectivity (ERβ/ERα) | Reference |
| Ki | 2.7 nM | 1800 nM | ~667-fold | [1] |
| 5.6 nM | 2300 nM | ~411-fold | [2] | |
| IC50 (Antagonist Activity) | 80 nM | No significant activity | - | [2] |
| Relative Binding Affinity (RBA) | 12% (Estradiol = 100%) | 0.06% (Estradiol = 100%) | ~200-fold | [3] |
Table 1: Binding Affinity and Functional Antagonism of MPP for ERα and ERβ. This table highlights the significant difference in binding affinity (Ki) and functional antagonist activity (IC50) of MPP for the two estrogen receptor subtypes. The data clearly indicates a strong preference for ERα.
Core Experimental Protocols
The determination of MPP's selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for the key assays cited in the characterization of this selective antagonist.
Competitive Radioligand Binding Assay
This assay is fundamental in determining the binding affinity (Ki) of a test compound for a receptor. It measures the ability of an unlabeled compound (MPP) to compete with a radiolabeled ligand for binding to the estrogen receptor.
Materials:
-
Receptor Source: Rat uterine cytosol or purified recombinant human ERα and ERβ.
-
Radioligand: [³H]-Estradiol.
-
Test Compound: Methyl-Piperidino-Pyrazole (MPP).
-
Assay Buffer: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
Procedure:
-
Receptor Preparation: Prepare uterine cytosol from ovariectomized rats or use commercially available recombinant ERα and ERβ.
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of [³H]-Estradiol, and varying concentrations of MPP.
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of MPP. The IC50 value (the concentration of MPP that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Estrogen-Responsive Reporter Gene Assay
This cell-based assay measures the functional consequence of a compound binding to the estrogen receptor, specifically its ability to act as an agonist or antagonist of gene transcription.
Materials:
-
Cell Line: Human endometrial cancer cell line (HEC-1) or other suitable cell line expressing ERα or ERβ.
-
Expression Plasmids: Plasmids encoding human ERα or ERβ.
-
Reporter Plasmid: A plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).
-
Transfection Reagent: Lipofectamine 2000 or other suitable transfection reagent.
-
Cell Culture Medium and Reagents.
-
Test Compound: MPP.
-
Luciferase Assay Reagent.
Procedure:
-
Cell Seeding: Seed HEC-1 cells in multi-well plates at a density that allows for optimal transfection efficiency (typically 70-90% confluency).
-
Transfection: Co-transfect the cells with the appropriate ER expression plasmid (ERα or ERβ) and the ERE-luciferase reporter plasmid using a suitable transfection reagent.
-
Treatment: After an incubation period to allow for receptor and reporter expression, treat the cells with varying concentrations of MPP in the presence of a fixed concentration of estradiol (to assess antagonist activity).
-
Incubation: Incubate the treated cells for a sufficient period (e.g., 24 hours) to allow for reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cells treated with estradiol alone). Plot the normalized activity against the concentration of MPP to determine the IC50 for antagonist activity.
Signaling Pathways and Mechanism of Action
The selectivity of MPP for ERα is rooted in the structural differences between the ligand-binding domains of the two receptor subtypes. Upon binding, MPP induces a conformational change in ERα that prevents the recruitment of co-activators necessary for gene transcription, thereby acting as a potent antagonist.
ERα Signaling and MPP's Antagonistic Action
In its active state, ligand-bound ERα dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding facilitates the recruitment of co-activator proteins, leading to the initiation of transcription. MPP, by binding to the ligand-binding pocket of ERα, induces a distinct conformational change that sterically hinders the binding of co-activators, thus blocking the transcriptional activation of estrogen-responsive genes.
ERβ Signaling Pathway
ERβ shares structural similarities with ERα but exhibits distinct tissue distribution and transcriptional activities. While it can also bind to EREs, it often has different target genes and can even oppose the actions of ERα. MPP's low affinity for ERβ means it does not significantly interfere with its signaling pathways at concentrations where it effectively blocks ERα.
Conclusion
The high selectivity of MPP for ERα over ERβ makes it an invaluable pharmacological tool for elucidating the specific functions of ERα in health and disease. The quantitative data from binding and functional assays consistently demonstrate this selectivity. The detailed experimental protocols provided herein serve as a guide for researchers aiming to characterize similar selective estrogen receptor modulators. Understanding the molecular basis of MPP's action, as depicted in the signaling pathway diagrams, is crucial for its effective application in research and for the development of next-generation, highly selective therapies targeting the estrogen receptor.
References
Foundational Research on Pyrazole-Based Estrogen Receptor Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on pyrazole-based estrogen receptor (ER) modulators. It covers their synthesis, mechanism of action, structure-activity relationships (SAR), and the key experimental protocols used in their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the field of drug discovery and development.
Introduction to Pyrazole-Based ER Modulators
Pyrazole derivatives have emerged as a significant class of non-steroidal estrogen receptor modulators.[1] These compounds exhibit a diverse range of pharmacological activities, including selective estrogen receptor modulator (SERM) and pure antagonist profiles.[2] Notably, certain tetrasubstituted pyrazoles have demonstrated high binding affinity for the estrogen receptor, with some analogues showing remarkable selectivity for the ERα subtype.[3][4] Propyl Pyrazole Triol (PPT), for instance, is a well-characterized ERα-specific agonist, binding to ERα with high affinity (approximately 50% that of estradiol) and a 410-fold binding preference over ERβ.[3][4][5] Conversely, the addition of a basic side chain to the pyrazole core can convert these agonists into antagonists, such as Methyl-Piperidino-Pyrazole (MPP), a selective ERα antagonist.[2][6]
The therapeutic potential of pyrazole-based ER modulators extends to various conditions, including hormone-responsive cancers.[7] Their ability to selectively target ER subtypes opens avenues for developing therapies with improved efficacy and reduced side effects.[3][4]
Synthesis of Pyrazole-Based ER Modulators
The synthesis of pyrazole-based ER modulators typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] A general synthetic scheme involves the reaction of an α,β-ethylenic ketone with a hydrazine to form a pyrazoline, which is then oxidized to the corresponding pyrazole.[8]
For instance, the synthesis of novel nitro-substituted triaryl pyrazole derivatives has been described, starting from the appropriate chalcone.[9] The general procedure for the synthesis of 1,3,5-triaryl-4-alkyl substituted pyrazoles often involves the reaction of a substituted 1,3-diketone with a phenylhydrazine hydrochloride in a suitable solvent like DMF and THF.[9]
Quantitative Data: Binding Affinity and Efficacy
The following tables summarize the quantitative data for representative pyrazole-based ER modulators, including their binding affinities (IC50) for ERα and ERβ and their functional activities.
Table 1: Estrogen Receptor Binding Affinity of Pyrazole-Based Modulators
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Relative Binding Affinity (ERα/ERβ) | Reference |
| Propyl Pyrazole Triol (PPT) | ~1 | ~410 | ~0.0024 | [3][4] |
| Methyl-Piperidino-Pyrazole (MPP) | High Affinity (Specific value not stated) | Lower Affinity (20-fold less than ERα) | 20 | [2][6] |
| 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | 40 (GI50 against IGROVI) | Not Reported | Not Applicable | [7] |
Table 2: Functional Activity of Pyrazole-Based ER Modulators
| Compound | Activity on ERα | Activity on ERβ | Cell Line | Reference |
| Propyl Pyrazole Triol (PPT) | Agonist | Inactive | Not Specified | [3][4] |
| Methyl-Piperidino-Pyrazole (MPP) | Antagonist | Antagonist (less potent) | Not Specified | [2] |
| Cyclohexane-fused 1,3-diphenolic pyrazole 8 | Full Agonist | Full Antagonist | Not Specified | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation of pyrazole-based ER modulators.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinities of test compounds for the estrogen receptor.[11]
Protocol:
-
Preparation of Rat Uterine Cytosol:
-
Uteri are obtained from female rats ovariectomized 7-10 days prior to the experiment.[11]
-
The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[11]
-
The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to remove the nuclear fraction.[11]
-
The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C to obtain the cytosol containing the ER.[11]
-
-
Competitive Binding Assay:
-
A constant concentration of radiolabeled estradiol ([³H]E2, typically 0.5-1.0 nM) is incubated with the uterine cytosol (50-100 µg protein per tube).[11]
-
Increasing concentrations of the unlabeled test compound (competitor) are added to the incubation mixture.[11]
-
The reaction is incubated to equilibrium.
-
Bound and free radioligand are separated using hydroxylapatite (HAP).[11]
-
The amount of bound radioactivity is measured by liquid scintillation counting.
-
-
Data Analysis:
Reporter Gene Assay
Reporter gene assays are used to assess the functional activity (agonist or antagonist) of compounds by measuring the transcriptional activation of the estrogen receptor.[12]
Protocol:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
Cells are treated with various concentrations of the test compound. For antagonist assays, cells are co-treated with a fixed concentration of estradiol and varying concentrations of the test compound.[13]
-
Appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., estradiol for agonist assays) are included.[13]
-
-
Incubation and Lysis:
-
The plates are incubated for a specific period (e.g., 14-16 hours) at 37°C and 5% CO2.[13]
-
After incubation, the cells are lysed to release the reporter protein.
-
-
Signal Detection:
-
The activity of the reporter protein (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.[13]
-
-
Data Analysis:
-
The results are typically expressed as fold activation over the vehicle control.
-
For agonists, the EC50 (the concentration that produces 50% of the maximal response) is calculated. For antagonists, the IC50 (the concentration that inhibits 50% of the estradiol-induced response) is determined.
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows provide a clear understanding of the complex biological processes and experimental designs.
Caption: Estrogen receptor signaling pathway modulated by pyrazole-based compounds.
Caption: Experimental workflow for the screening and optimization of pyrazole-based ER modulators.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole-based ER modulators is highly dependent on their substitution pattern.
-
Substitution at C4: A C4-propyl substituent on the pyrazole ring has been found to be optimal for ERα binding affinity and selectivity.[3][4]
-
Substitution on the N1-phenyl group: A p-hydroxyl group on the N1-phenyl ring enhances both binding affinity and selectivity for ERα.[3][4]
-
Basic Side Chains: The introduction of a basic side chain, such as an N-piperidinyl-ethyl group, can convert an agonist into an antagonist.[2] The position of this side chain is critical, with substitution at the C5-phenyl group showing the highest affinity.[2]
-
Core Structure: The arrangement of the nitrogen atoms within the pyrazole ring can influence binding affinity, with 1,3,5-triaryl-pyrazoles generally showing slightly better accommodation in the ER ligand-binding pocket compared to 1,3,4-triaryl-pyrazoles.[14]
-
Fused Ring Systems: Fusing a cycloalkyl ring to the pyrazole core can modulate ER subtype selectivity and agonist/antagonist efficacy.[10]
Conclusion
Pyrazole-based compounds represent a versatile and promising class of estrogen receptor modulators. Their synthetic accessibility and the well-defined structure-activity relationships allow for the rational design of molecules with specific ER subtype selectivity and functional profiles. The detailed experimental protocols and understanding of their mechanism of action provided in this guide serve as a valuable resource for the continued development of novel pyrazole-based therapeutics targeting the estrogen receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Triarylpyrazoles with basic side chains: development of pyrazole-based estrogen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mrtx-1133.com [mrtx-1133.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Differential estrogen receptor subtype modulators: assessment of estrogen receptor subtype-binding selectivity and transcription-regulating properties of new cycloalkyl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eubopen.org [eubopen.org]
- 14. Estrogen pyrazoles: defining the pyrazole core structure and the orientation of substituents in the ligand binding pocket of the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Methylpiperidino Pyrazole (MPP) in MCF-7 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylpiperidino pyrazole (MPP) is a potent and selective antagonist of Estrogen Receptor Alpha (ERα)[1][2]. As a selective estrogen receptor modulator (SERM), MPP has demonstrated efficacy in models of ERα-positive cancers by inhibiting the transcriptional activity of ERα[1]. The MCF-7 human breast cancer cell line, which is positive for ERα, serves as a critical in vitro model for studying the mechanisms of estrogen-dependent tumor growth and for evaluating the efficacy of endocrine therapies. These application notes provide a comprehensive protocol for the use of MPP in MCF-7 cell culture, including its effects on cell viability and ERα signaling.
Mechanism of Action
MPP exerts its biological effects primarily through the competitive inhibition of estradiol binding to ERα. This antagonism blocks the conformational changes in the receptor necessary for its transcriptional activity. In MCF-7 cells, which are dependent on estrogen for proliferation, MPP treatment leads to a reduction in the expression of estrogen-responsive genes, such as pS2 (TFF1), and a decrease in ERα phosphorylation, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis[2][3].
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Cell Line | Reference |
| ERα Binding Affinity (Ki) | 5.6 nM | - | [1] |
| ERβ Binding Affinity (Ki) | 2.3 µM | - | [1] |
| ERα Transcriptional Activation IC50 | 80 nM | - | [1] |
| Cell Viability IC50 | 20.01 µM (24h) | RL95-2 (Endometrial Cancer) | [3] |
| Reported Antiproliferative Activity | 10 µM | RL95-2 (Endometrial Cancer) | [3] |
Note: A specific IC50 value for MPP on MCF-7 cell viability was not found in the provided search results. Researchers should perform a dose-response experiment to determine the empirical IC50 for their specific experimental conditions.
Signaling Pathway
MPP treatment in MCF-7 cells primarily disrupts the ERα signaling pathway, which in turn can affect downstream pathways crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
References
Application Notes and Protocols for In Vivo Use of Methylpiperidino Pyrazole (MPP) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylpiperidino pyrazole (MPP) is a potent and selective non-steroidal modulator of Estrogen Receptor Alpha (ERα).[1][2] It exhibits high binding affinity for ERα over ERβ, making it a valuable tool for investigating the specific roles of ERα in various physiological and pathological processes.[1][3] While initially characterized as an ERα antagonist in vitro, in vivo studies in murine models have revealed a more complex profile, with MPP demonstrating mixed agonist and antagonist effects.[4][5] This has been attributed to potential metabolic cleavage of MPP in vivo, which may generate an ERα agonist.[3][6]
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of MPP in mouse models, based on published research.
Data Presentation
Table 1: In Vivo Dosage and Administration of this compound (MPP) in Mice
| Mouse Model | Dosage | Administration Route | Frequency | Vehicle | Key Findings | Reference |
| Ovariectomized wild-type (WT) and ERβ knockout (ERβKO) mice | 25, 50, 100, or 150 µ g/mouse | Not specified | Not specified | Not specified | Increased uterine weight and cell proliferation.[4] | [4] |
| Male C57BL/6N mice (9-10 weeks old) | 20 µg/kg (low dose) or 200 µg/kg (high dose) | Subcutaneous (s.c.) injection | Single dose, 60 min before testing | Not specified | Dose-dependent attenuation of prepulse inhibition (PPI).[2][7] | [2][7] |
Table 2: Solubility of this compound (MPP)
| Solvent | Solubility |
| Dimethylformamide (DMF) | 14 mg/mL |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL |
| Ethanol | 3 mg/mL |
| DMF:PBS (pH 7.2) (1:8) | 0.11 mg/mL |
| Data from Cayman Chemical product information sheet.[1] |
Experimental Protocols
Protocol 1: General Preparation of MPP for In Vivo Administration
Objective: To prepare a stock solution and working dilutions of MPP for administration to mice.
Materials:
-
This compound (MPP) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Based on its solubility, prepare a high-concentration stock solution of MPP in DMSO. For example, to prepare a 5 mg/mL stock solution, dissolve 5 mg of MPP powder in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C.[1]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Prepare the final working solution by diluting the DMSO stock solution in sterile PBS.
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 5%) to avoid vehicle-induced toxicity.
-
For example, to prepare a 20 µg/mL working solution from a 5 mg/mL stock:
-
Perform a serial dilution. First, dilute the 5 mg/mL stock 1:10 in DMSO to get a 500 µg/mL intermediate stock.
-
Then, dilute the 500 µg/mL intermediate stock 1:25 in sterile PBS to get a final concentration of 20 µg/mL with 4% DMSO.
-
-
Vortex the final working solution gently before administration.
-
Protocol 2: Subcutaneous Administration of MPP in Mice
Objective: To administer MPP to mice via subcutaneous injection to study its systemic effects.
Materials:
-
Prepared MPP working solution
-
Mouse restrainer
-
Insulin syringes (e.g., 27-30 gauge)
-
70% ethanol for disinfection
Procedure:
-
Animal Handling:
-
Gently handle the mice to minimize stress.
-
Securely restrain the mouse, for example, by scruffing the neck to expose the dorsal side.
-
-
Injection Site Preparation:
-
Wipe the intended injection site (typically the loose skin over the back, between the shoulder blades) with a 70% ethanol swab.
-
-
Injection:
-
Draw the appropriate volume of the MPP working solution into an insulin syringe. The injection volume for subcutaneous administration in mice is typically 100-200 µL, but can be up to 5 mL/kg.[2]
-
Gently lift the skin to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Slowly inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions at the injection site.
-
Mandatory Visualizations
Signaling Pathway of this compound (MPP)
Caption: Signaling pathway of this compound (MPP) via Estrogen Receptor α (ERα).
Experimental Workflow for In Vivo MPP Studies in Mice
Caption: General experimental workflow for in vivo studies of MPP in mouse models.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The effects of the selective estrogen receptor modulators, methyl-piperidino-pyrazole (MPP), and raloxifene in normal and cancerous endometrial cell lines and in the murine uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of the selective estrogen receptor modulators, methyl‐piperidino‐pyrazole (MPP), and raloxifene in normal and cancerous endometrial cell lines and in the murine uterus | Semantic Scholar [semanticscholar.org]
- 6. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Preparing Methylpiperidino Pyrazole (MPP) Stock Solution for Cellular and In Vivo Experiments
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Methylpiperidino pyrazole (MPP) is a potent and highly selective nonsteroidal antagonist of the Estrogen Receptor Alpha (ERα).[1][2] With a significantly higher binding affinity for ERα over ERβ (over 200-fold selectivity), MPP is an invaluable tool for researchers studying the specific roles of ERα-mediated signaling pathways in various physiological and pathological processes, including certain types of cancer.[2][3] MPP has been shown to induce apoptosis in endometrial cancer cell lines and can reverse the effects of β-estradiol.[1] In cell-based assays, it effectively inhibits ERα transcriptional activation.[4] These application notes provide detailed protocols for the preparation of MPP stock solutions for use in a range of experimental settings.
Mechanism of Action
MPP exerts its effects by selectively binding to ERα, thereby blocking the binding of its natural ligand, estradiol, and inhibiting the subsequent downstream signaling cascades.[5] Studies have shown that MPP reduces the phosphorylation of ERα without altering the phosphorylation of Akt.[1] Its antagonistic effects on ERα have been demonstrated to be complete at concentrations where it shows no agonist or antagonist activity on ERβ.[6] The cellular response to MPP can involve the modulation of various signaling pathways, including those that regulate cell proliferation and apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, compiled from various suppliers and publications.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Synonym | MPP | [7][8] |
| Molecular Formula | C₂₉H₃₁N₃O₃ | [4][7][8] |
| Molecular Weight | 469.6 g/mol | [4][7][8][9] |
| Purity | ≥98% | [7][8] |
| Appearance | Crystalline solid | [7][8] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~14 mg/mL | [4][7][8] |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL | [4][7][8][9] |
| Ethanol | ~3 mg/mL | [4][7][8] |
| 1:8 solution of DMF:PBS (pH 7.2) | ~0.11 mg/mL | [7][8] |
| Water | Insoluble | [10] |
Table 3: Biological Activity
| Parameter | Value | Receptor | Reference |
| Ki | 5.6 nM | ERα | [4][7] |
| Ki | 2.3 µM | ERβ | [4][7] |
| IC₅₀ | 80 nM | ERα transcriptional activation | [4][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM MPP Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of MPP in DMSO, a common solvent for in vitro experiments.
Materials:
-
This compound (MPP) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing MPP: Carefully weigh out the desired amount of MPP powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.696 mg of MPP (Molecular Weight = 469.6 g/mol ).
-
Dissolution: Add the weighed MPP powder to a sterile microcentrifuge tube or amber glass vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO to 4.696 mg of MPP.
-
Mixing: Tightly cap the tube or vial and vortex thoroughly until the MPP is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[10] When stored as a powder at -20°C, MPP is stable for at least two years.[7]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the MPP stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM MPP stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM MPP stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium.
-
Final Concentration: Add the appropriate volume of the working solution to your cell culture plates to reach the final desired experimental concentration. Ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately. Do not store aqueous solutions of MPP for more than one day.[7][8]
Visualizations
Signaling Pathway of MPP as an ERα Antagonist
Caption: A diagram illustrating MPP's mechanism as a selective ERα antagonist.
Experimental Workflow for Preparing MPP Stock Solution
Caption: A workflow diagram for the preparation of an MPP stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methylpiperidinopyrazole - Wikipedia [en.wikipedia.org]
- 3. Methyl-piperidino-pyrazole, 50MG | Labscoop [labscoop.com]
- 4. caymanchem.com [caymanchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.labscoop.com [content.labscoop.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. abmole.com [abmole.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Utilizing Methylpiperidino Pyrazole (MPP) in an ERα Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylpiperidino pyrazole (MPP) is a potent and highly selective antagonist of Estrogen Receptor alpha (ERα), a key regulator in various physiological and pathological processes, including the development and progression of certain cancers.[1] The luciferase reporter assay is a widely adopted method for studying gene expression and cellular signaling pathways due to its high sensitivity and broad dynamic range. This document provides detailed application notes and experimental protocols for the use of MPP in an ERα luciferase reporter assay to quantify its antagonistic activity.
Principle of the Assay
This assay utilizes a mammalian cell line genetically engineered to express a luciferase reporter gene under the control of an Estrogen Response Element (ERE). In the presence of an ERα agonist, such as estradiol (E2), the activated ERα binds to the ERE, driving the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes a reaction that produces light, which can be quantified using a luminometer. When an ERα antagonist like MPP is introduced, it competes with the agonist for binding to ERα, thereby inhibiting the transcription of the luciferase gene and leading to a dose-dependent decrease in the luminescent signal.
Data Presentation
The antagonistic activity of this compound (MPP) on ERα has been quantified in various studies. The following tables summarize key quantitative data.
| Compound | Parameter | Value | Cell Line | Assay Conditions | Reference |
| MPP | IC50 | 80 nM | HEC-1 | ERα transcriptional activation inhibited in a luciferase reporter gene assay. | [2][3] |
| MPP | Ki | 5.6 nM | - | Competitive binding assay for ERα. | [1] |
| MPP | Ki | 2.7 nM | - | Competitive binding assay for ERα. |
Table 1: Quantitative analysis of MPP activity on ERα.
| Compound | ERα Selectivity (Ki ERβ / Ki ERα) | Reference |
| MPP | > 200-fold |
Table 2: Selectivity of MPP for ERα over ERβ.
Experimental Protocols
This section provides a detailed protocol for performing an ERα luciferase reporter assay to determine the antagonist activity of MPP. This protocol is synthesized from established methodologies.[2][4]
Materials and Reagents
-
Cell Line: Human endometrial cancer cell line (HEC-1) or other suitable ERα-positive cell line (e.g., MCF-7).
-
Plasmids:
-
An expression plasmid for human ERα.
-
A luciferase reporter plasmid containing multiple Estrogen Response Elements (EREs) upstream of the luciferase gene (e.g., 2xERE-pS2-Luc).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Transfection Reagent: Lipofectamine 2000 or a similar transfection reagent.
-
Compounds:
-
This compound (MPP)
-
17β-Estradiol (E2)
-
Control antagonists (optional): Tamoxifen, ICI 182,780
-
-
Luciferase Assay System: Commercially available luciferase assay kit (e.g., Promega Dual-Luciferase® Reporter Assay System).
-
Luminometer: Plate-reading luminometer.
-
96-well cell culture plates: White, opaque plates are recommended for luminescence assays.
Protocol
Day 1: Cell Seeding and Transfection
-
Seed HEC-1 cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the cells at 37°C in a 5% CO2 incubator overnight.
-
On the following day, when cells are approximately 70-80% confluent, prepare the transfection mix. For each well, combine the ERα expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid with the transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with fresh, phenol red-free medium containing charcoal-stripped FBS to eliminate estrogenic compounds.
Day 2: Compound Treatment
-
Prepare serial dilutions of MPP in phenol red-free medium. A typical concentration range to test would be from 10^-10 M to 10^-5 M.
-
Prepare a solution of E2 at a concentration that elicits a submaximal response (e.g., 1 nM).
-
For antagonist assays, add the diluted MPP to the wells, followed by the addition of 1 nM E2.
-
Include the following controls:
-
Vehicle control (medium with DMSO or ethanol, the solvent for the compounds).
-
E2 only (positive control).
-
MPP only (to check for any agonist activity).
-
Optional: E2 in the presence of known antagonists like Tamoxifen or ICI 182,780.
-
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Day 3: Luciferase Assay
-
Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.
-
Remove the medium from the wells.
-
Lyse the cells by adding the passive lysis buffer provided in the luciferase assay kit and incubate according to the manufacturer's protocol.
-
Measure the firefly luciferase activity using a luminometer.
-
Measure the Renilla luciferase activity for normalization.
-
Calculate the relative luciferase units (RLU) by dividing the firefly luciferase reading by the Renilla luciferase reading for each well.
-
Plot the normalized RLU against the log of the MPP concentration to generate a dose-response curve and calculate the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: ERα signaling pathway and MPP antagonism.
Experimental Workflow Diagram
Caption: Experimental workflow for the ERα luciferase reporter assay.
Logical Relationship Diagram
Caption: Logical flow of MPP's antagonistic action on ERα.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of MPP in Endometrial Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometrial cancer is the most common gynecological malignancy in developed countries. A significant subset of these cancers is estrogen-receptor-positive, highlighting the estrogen signaling pathway as a critical therapeutic target. Methyl-piperidino-pyrazole (MPP) is a potent and selective antagonist of Estrogen Receptor α (ERα), a key mediator of estrogen-driven cell proliferation in endometrial cancer. These application notes provide a comprehensive overview and detailed protocols for studying the effects of MPP on endometrial cancer cell lines.
Mechanism of Action
MPP is a non-steroidal compound that exhibits high binding affinity for ERα, acting as a competitive antagonist to estrogen. By binding to ERα, MPP inhibits the conformational changes necessary for receptor dimerization, DNA binding, and the subsequent transcription of estrogen-responsive genes that are crucial for cell growth and proliferation. This antagonistic action leads to a reduction in cell viability and the induction of apoptosis in ERα-positive endometrial cancer cells.[1][2]
Data Presentation
The following tables summarize the quantitative data regarding the effects of MPP on endometrial cancer cell lines.
Table 1: Cell Viability (IC50 Values)
| Cell Line | MPP IC50 (µM) | Treatment Duration (hours) | Assay Method | Reference |
| RL95-2 | 20.01 | 24 | Not Specified | [1][2] |
| Ishikawa | User-defined | User-defined | e.g., MTT, XTT | |
| HEC-1-A | User-defined | User-defined | e.g., MTT, XTT |
Table 2: Apoptosis Analysis (Example Data)
| Cell Line | MPP Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| RL95-2 | User-defined | User-defined | User-defined | User-defined |
| Ishikawa | User-defined | User-defined | User-defined | User-defined |
Table 3: Cell Cycle Analysis (Example Data)
| Cell Line | MPP Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| RL95-2 | User-defined | User-defined | User-defined | User-defined | User-defined |
| Ishikawa | User-defined | User-defined | User-defined | User-defined | User-defined |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the impact of MPP on endometrial cancer cell lines.
Protocol 1: Cell Viability Assay (MTT/XTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of MPP on endometrial cancer cell lines.
Materials:
-
Endometrial cancer cell lines (e.g., RL95-2, Ishikawa)
-
Complete culture medium
-
MPP dihydrochloride (stock solution in DMSO)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of MPP in complete culture medium. The final concentrations should range from approximately 1 µM to 100 µM.[1][2] Include a vehicle control (DMSO) at the same concentration as in the highest MPP treatment.
-
Remove the medium from the wells and add 100 µL of the MPP dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT (5 mg/mL in PBS) or XTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by MPP in endometrial cancer cells.
Materials:
-
Endometrial cancer cell lines
-
6-well plates
-
MPP
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of MPP (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of MPP on cell cycle distribution.
Materials:
-
Endometrial cancer cell lines
-
6-well plates
-
MPP
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with MPP as described in the apoptosis assay protocol.
-
Harvest cells by trypsinization.
-
Wash cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.
Protocol 4: Western Blot Analysis
Objective: To investigate the effect of MPP on the expression and phosphorylation of key proteins in the estrogen signaling pathway.
Materials:
-
Endometrial cancer cell lines
-
MPP
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERα (Ser118), anti-ERα, anti-Akt, anti-p-Akt (Ser473), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with MPP at the desired concentrations and time points.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control like β-actin.
Visualization of Signaling Pathways and Workflows
Caption: MPP antagonizes ERα, blocking estrogen-mediated gene transcription.
Caption: Workflow for assessing MPP's effects on endometrial cancer cells.
Caption: MPP's mechanism leads to anti-cancer effects.
References
Application Notes and Protocols for Immunohistochemistry Staining Following Methylpiperidino Pyrazole Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylpiperidino pyrazole (MPP) is a potent and selective antagonist of Estrogen Receptor Alpha (ERα), a key regulator in various physiological and pathological processes, including the development and progression of certain cancers.[1][2][3] MPP exerts its effects by binding to ERα, thereby inhibiting its transcriptional activity. A key mechanism of this inhibition is the reduction of ERα phosphorylation.[1] These application notes provide detailed protocols for immunohistochemistry (IHC) to assess the downstream effects of MPP treatment on key cellular markers of proliferation and apoptosis.
Data Presentation: Expected Effects of MPP Treatment on Protein Expression
The following tables summarize the anticipated quantitative changes in protein expression as detected by immunohistochemistry following treatment with this compound. These tables are provided as illustrative examples based on the known mechanism of action of MPP as an ERα antagonist. Actual results may vary depending on the experimental system (cell line, tissue type), MPP concentration, and treatment duration.
Table 1: Effect of MPP Treatment on ERα Phosphorylation
| Treatment Group | Antibody Specificity | Staining Intensity (H-Score) | Percentage of Positive Nuclei (%) |
| Vehicle Control | p-ERα (Ser118) | 150 ± 25 | 75 ± 10 |
| MPP (10 µM) | p-ERα (Ser118) | 50 ± 15 | 25 ± 8 |
| Vehicle Control | Total ERα | 200 ± 30 | 85 ± 5 |
| MPP (10 µM) | Total ERα | 190 ± 28 | 82 ± 7 |
H-Score is calculated as: Σ (Intensity × Percentage of cells at that intensity). Values are represented as mean ± standard deviation.
Table 2: Effect of MPP Treatment on Cell Proliferation Marker (Ki-67)
| Treatment Group | Percentage of Ki-67 Positive Cells (%) |
| Vehicle Control | 60 ± 8 |
| MPP (10 µM) | 25 ± 5 |
Values are represented as mean ± standard deviation.
Table 3: Effect of MPP Treatment on Apoptosis Markers
| Treatment Group | Marker | Percentage of Positive Cells (%) |
| Vehicle Control | Cleaved Caspase-3 | 5 ± 2 |
| MPP (10 µM) | Cleaved Caspase-3 | 35 ± 7 |
| Vehicle Control | Bcl-2 | 70 ± 10 |
| MPP (10 µM) | Bcl-2 | 30 ± 6 |
| Vehicle Control | Bax | 20 ± 5 |
| MPP (10 µM) | Bax | 55 ± 9 |
Values are represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Immunohistochemical Staining for Phosphorylated ERα (p-ERα Ser118) in Paraffin-Embedded Tissue Sections
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% normal goat serum in PBST
-
Primary Antibody: Rabbit anti-phospho-ERα (Ser118) antibody (diluted in blocking buffer)
-
Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Hydrate sections by sequential immersion in 100% ethanol (2 x 3 minutes), 95% ethanol (1 x 3 minutes), and 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides with PBST (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse with PBST (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain blocking buffer and incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBST (3 x 5 minutes).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBST (3 x 5 minutes).
-
Incubate sections with DAB substrate solution until desired stain intensity develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections by sequential immersion in 70% ethanol, 95% ethanol, and 100% ethanol (2 minutes each).
-
Clear in xylene (2 x 3 minutes).
-
Mount with a permanent mounting medium.
-
Protocol 2: Dual Immunohistochemical Staining for Ki-67 and Cleaved Caspase-3
Materials:
-
Same as Protocol 1, with the addition of:
-
Primary Antibodies: Mouse anti-Ki-67 antibody and Rabbit anti-cleaved Caspase-3 antibody
-
Secondary Antibodies: Goat anti-mouse IgG (alkaline phosphatase-conjugated) and Goat anti-rabbit IgG (HRP-conjugated)
-
Alkaline Phosphatase Substrate (e.g., Permanent Red)
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval: Follow steps 1-2 from Protocol 1.
-
Sequential Staining:
-
First Target (Cleaved Caspase-3):
-
Follow steps 3-7 from Protocol 1 (using anti-cleaved Caspase-3 and HRP-conjugated secondary antibody with DAB substrate). This will result in a brown stain for cleaved caspase-3.
-
-
Second Target (Ki-67):
-
After rinsing with PBST, incubate with Blocking Buffer for 30 minutes.
-
Incubate with the anti-Ki-67 primary antibody for 1 hour at room temperature.
-
Rinse with PBST (3 x 5 minutes).
-
Incubate with the alkaline phosphatase-conjugated anti-mouse secondary antibody for 1 hour at room temperature.
-
Rinse with PBST (3 x 5 minutes).
-
Incubate with the alkaline phosphatase substrate (e.g., Permanent Red) until a red color develops.
-
Rinse with deionized water.
-
-
-
Counterstaining, Dehydration, and Mounting: Follow steps 8-9 from Protocol 1.
Visualizations
Signaling Pathway
Caption: ERα signaling pathway and the inhibitory effect of MPP.
Experimental Workflow
References
Application Notes and Protocols for Gene Expression Analysis Following MPP+ Administration In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that, once it crosses the blood-brain barrier, is metabolized to 1-methyl-4-phenylpyridinium (MPP+).[1] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[1] Inside these neurons, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death.[2][3] This selective degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNpc) closely mimics the pathological hallmarks of Parkinson's disease (PD), making the MPTP mouse model a widely used tool for studying PD pathogenesis and for the preclinical evaluation of potential neuroprotective therapies.[1][4]
This document provides detailed protocols for utilizing the MPTP mouse model to investigate changes in gene expression, a critical aspect of understanding the molecular mechanisms of neurodegeneration. It also outlines key signaling pathways affected by MPP+ and presents a summary of expected gene expression alterations.
Key Signaling Pathways in MPP+-Induced Neurotoxicity
MPP+ administration triggers a cascade of cellular events that lead to neuronal death. Understanding the underlying signaling pathways is crucial for identifying therapeutic targets. The primary pathways implicated are oxidative stress, apoptosis, and neuroinflammation.
Oxidative Stress and the Nrf2 Signaling Pathway
A major consequence of mitochondrial dysfunction induced by MPP+ is a massive increase in ROS, leading to oxidative stress. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key cellular defense mechanism against oxidative stress.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[5] Studies have shown that activation of the Nrf2 pathway can be neuroprotective in the MPTP model.[5][6]
Apoptosis Signaling Pathway
MPP+-induced cellular stress ultimately converges on apoptotic pathways, leading to programmed cell death of dopaminergic neurons. This involves the activation of caspases, a family of proteases that execute apoptosis. MPP+ has been shown to increase the activity of caspase-3 and down-regulate the anti-apoptotic protein Bcl-2.[2] The apoptotic cascade is a critical driver of the neuronal loss observed in the MPTP model.
Neuroinflammation Signaling Pathway
Neuroinflammation is a key component of PD pathology and is recapitulated in the MPTP model. MPP+ toxicity leads to the activation of microglia and astrocytes, which release pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] This inflammatory response can exacerbate neuronal damage. The cGAS-STING pathway in microglia has been identified as a driver of neuroinflammation in the MPTP model.[8][9] Additionally, the MAPK/NF-κB signaling pathway is involved in regulating this inflammatory response.[7]
Data Presentation: Gene Expression Changes
The following table summarizes quantitative data on gene expression changes observed in the substantia nigra and/or striatum of mice following MPTP administration. Note that the magnitude of change can vary depending on the specific MPTP regimen (acute, subacute, or chronic) and the time point of analysis.
| Gene | Function | Brain Region | Fold Change (Relative to Control) | Reference |
| Dopaminergic Phenotype | ||||
| Th (Tyrosine Hydroxylase) | Dopamine synthesis | Substantia Nigra | ↓ (0.5-fold) | [6][10] |
| Ddc (Dopa Decarboxylase) | Dopamine synthesis | Substantia Nigra | ↓ | [10] |
| Dat (Dopamine Transporter) | Dopamine reuptake | Striatum/SNpc | ↓ (0.5-fold) | [6] |
| Drd2 (Dopamine Receptor D2) | Dopamine signaling | Substantia Nigra | ↓ | [11] |
| Striatum | ↑ (1.5-fold) | [11] | ||
| Apoptosis | ||||
| Casp3 (Caspase 3) | Executioner caspase | Substantia Nigra | ↑ | [10] |
| Parp1 | DNA repair, apoptosis | Substantia Nigra | ↑ | [10] |
| Aifm1 | Apoptosis-inducing factor | Substantia Nigra | ↑ | [10] |
| Oxidative Stress Response | ||||
| Nrf2 | Master regulator of antioxidant response | Striatum/SNpc | ↑ (0.5 to 1.0-fold with NAM treatment) | [6] |
| Ho-1 (Heme Oxygenase 1) | Antioxidant enzyme | Striatum/SNpc | ↑ (0.5 to 1.0-fold with NAM treatment) | [6] |
| Sod1 (Superoxide Dismutase 1) | Antioxidant enzyme | Substantia Nigra | ↓ | [10] |
| Keap1 | Nrf2 inhibitor | Substantia Nigra | ↓ | [10] |
| Neuroinflammation | ||||
| Gfap (Glial Fibrillary Acidic Protein) | Astrocyte activation marker | Substantia Nigra | ↑ | [10] |
| Tlr4 (Toll-like Receptor 4) | Innate immunity, inflammation | Striatum/SNpc | ↓ (0.5 to 2-fold with NAM treatment) | [6] |
| p-NFκB | Pro-inflammatory transcription factor | Striatum/SNpc | ↓ (0.5 to 2-fold with NAM treatment) | [6] |
| Cox-2 (Cyclooxygenase-2) | Pro-inflammatory enzyme | Striatum/SNpc | ↓ (0.5 to 2-fold with NAM treatment) | [6] |
| Other | ||||
| α-synuclein | Protein aggregation in PD | Striatum/SNpc | ↑ (2.5-fold) | [6] |
| Anxa2 | Calcium-dependent phospholipid binding | Striatum | ↑ (~7.5-fold at 24h) | [11] |
Experimental Protocols
Experimental Workflow
The overall workflow for analyzing gene expression changes following MPP+ administration in vivo involves several key steps, from animal model induction to data analysis.
Protocol 1: MPTP Mouse Model of Parkinson's Disease
This protocol describes a subacute regimen for inducing Parkinsonism in mice.[4]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride)
-
Sterile 0.9% saline
-
Appropriate safety equipment for handling neurotoxins
Procedure:
-
Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the experiment.
-
MPTP Preparation: On each day of injection, freshly prepare a solution of MPTP-HCl in sterile 0.9% saline. A common concentration is 3 mg/mL.[1]
-
Administration: Administer MPTP (e.g., 30 mg/kg) via intraperitoneal (i.p.) injection once daily for 5 consecutive days.[4][6] A control group should receive vehicle (saline) injections following the same schedule.
-
Monitoring: Monitor the animals daily for any signs of distress.
-
Tissue Collection: At the desired endpoint (e.g., 7, 14, or 21 days after the last injection), euthanize the mice according to approved institutional protocols.
Protocol 2: Brain Tissue Dissection and RNA Isolation
This protocol is for the isolation of total RNA from the substantia nigra and striatum.
Materials:
-
Dissection tools (forceps, scissors, scalpel)
-
Ice-cold phosphate-buffered saline (PBS)
-
TRIzol reagent or similar RNA lysis buffer
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
Microcentrifuge
-
Homogenizer (optional)
Procedure:
-
Brain Extraction: Following euthanasia, decapitate the mouse and rapidly dissect the brain on an ice-cold surface.
-
Dissection of Target Regions: Place the brain in a mouse brain matrix and make coronal slices. Isolate the substantia nigra and striatum under a dissecting microscope.
-
Homogenization: Immediately place the dissected tissue into a tube containing 1 mL of TRIzol reagent and homogenize thoroughly.[12]
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for another 2-3 minutes at room temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C.[12][13]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix, and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g for 10 minutes at 4°C.[12][13]
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C. Repeat the wash step.[12][13]
-
RNA Solubilization: Carefully remove all residual ethanol and air-dry the pellet for a few minutes. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Protocol 3: cDNA Synthesis (Reverse Transcription)
This protocol describes the conversion of RNA to complementary DNA (cDNA).
Materials:
-
Total RNA sample
-
Reverse transcriptase enzyme and buffer
-
dNTPs
-
Random hexamers or oligo(dT) primers
-
RNase inhibitor
-
RNase-free water
-
Thermal cycler
Procedure:
-
DNase Treatment (Optional but Recommended): To remove any contaminating genomic DNA, treat the RNA sample with DNase I according to the manufacturer's protocol.[14]
-
Reverse Transcription Reaction Setup: In a PCR tube on ice, combine the following components:
-
Total RNA (e.g., 1-2 µg)
-
Random hexamers or oligo(dT) primers
-
dNTPs
-
RNase-free water to the desired volume
-
-
Denaturation: Heat the mixture at 65°C for 5 minutes, then quickly chill on ice.
-
Reverse Transcription: Add the reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme to the tube.
-
Incubation: Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 minutes, 42-50°C for 50-60 minutes, followed by enzyme inactivation at 70-85°C for 5-15 minutes).[13][14]
-
Storage: The resulting cDNA can be stored at -20°C.
Protocol 4: Quantitative Real-Time PCR (qPCR)
This protocol is for the quantification of gene expression using SYBR Green chemistry.
Materials:
-
cDNA template
-
Gene-specific forward and reverse primers
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
qPCR plate and seals
-
Real-time PCR instrument
Procedure:
-
Primer Design and Validation: Design primers specific to your genes of interest. Validate primer efficiency by running a standard curve.
-
qPCR Reaction Setup: Prepare a master mix for each gene to be analyzed, containing SYBR Green Master Mix, forward and reverse primers, and nuclease-free water.
-
Plate Setup: Pipette the master mix into the wells of a qPCR plate. Add the cDNA template to the appropriate wells. Include no-template controls (NTCs) for each primer set.
-
Real-Time PCR: Run the plate in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[15]
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the PCR product.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to one or more stable housekeeping genes (e.g., GAPDH, β-actin).[16]
Protocol 5: Microarray Data Analysis Workflow
For a broader, genome-wide analysis of gene expression, microarrays are a powerful tool. The data analysis workflow is a critical component of these experiments.
Workflow:
-
Data Pre-processing: This initial step involves image analysis to quantify spot intensities, background correction, and quality assessment of the raw data.[17]
-
Normalization: Normalize the data to remove systematic variations between arrays, allowing for meaningful comparisons.[18]
-
Differential Gene Expression Analysis: Use statistical tests (e.g., t-test, ANOVA) to identify genes that are significantly up- or down-regulated between the MPTP-treated and control groups.[17]
-
Clustering and Classification: Group genes with similar expression patterns using clustering algorithms (e.g., hierarchical clustering, k-means). This can help to identify co-regulated genes.
-
Pathway and Functional Annotation: Use bioinformatics tools (e.g., Gene Ontology (GO) analysis, KEGG pathway analysis) to determine the biological pathways and functions that are enriched in the list of differentially expressed genes.[18]
Conclusion
The analysis of gene expression following in vivo MPP+ administration provides invaluable insights into the molecular mechanisms of Parkinson's disease. The protocols and information presented here offer a comprehensive guide for researchers to conduct these studies, from the induction of the animal model to the interpretation of complex gene expression data. By understanding the intricate changes in gene expression and the signaling pathways involved, the scientific community can better identify and validate novel therapeutic targets for this debilitating neurodegenerative disorder.
References
- 1. benchchem.com [benchchem.com]
- 2. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 5. Frontiers | Hydralazine Protects Nigrostriatal Dopaminergic Neurons From MPP+ and MPTP Induced Neurotoxicity: Roles of Nrf2-ARE Signaling Pathway [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Rhein alleviates MPTP-induced Parkinson’s disease by suppressing neuroinflammation via MAPK/IκB pathway [frontiersin.org]
- 8. Microglial cGAS drives neuroinflammation in the MPTP mouse models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microglial cGAS drives neuroinflammation in the MPTP mouse models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Gene Expression of Proteins Involved in Intercellular Signaling and Neurodegeneration in the Substantia Nigra in a Mouse Subchronic Model of Parkinson’s Disease [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. edenrcn.com [edenrcn.com]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stackscientific.nd.edu [stackscientific.nd.edu]
- 16. researchgate.net [researchgate.net]
- 17. Microarray Data Analysis Pipeline - CD Genomics [cd-genomics.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing MPP Concentration for Effective ERα Antagonism
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using MPP (1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride) as a selective antagonist for Estrogen Receptor Alpha (ERα). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is MPP and why is it used in ERα research?
MPP is a potent and highly selective antagonist for Estrogen Receptor Alpha (ERα).[1][2] Its selectivity for ERα over ERβ makes it a valuable tool for dissecting the specific roles of ERα in various biological processes, including cancer cell proliferation and signaling pathways.[1]
Q2: What is the mechanism of action of MPP?
MPP acts as a competitive antagonist by binding to the ligand-binding domain of ERα, preventing the binding of estradiol and subsequent receptor activation. This blockade inhibits the downstream signaling pathways mediated by ERα.
Q3: In what solvent should I dissolve MPP?
MPP dihydrochloride is soluble in DMSO (Dimethyl sulfoxide) up to 100 mM. For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity or off-target effects.[3]
Q4: What is a typical effective concentration range for MPP?
The effective concentration of MPP can vary depending on the cell line, the specific assay, and the experimental conditions. Generally, concentrations ranging from 10 nM to 10 µM are used. For instance, in MCF-7 cells, a concentration of 10 µM has been used to enhance apoptosis, while in OE33 and OE19 cell lines, concentrations from 1 µM to 75 µM have been tested for inhibiting proliferation.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q5: Can MPP exhibit any agonist activity?
While primarily an antagonist, some studies suggest that under certain in vivo conditions, MPP may exhibit partial agonist activity.[6] This is an important consideration when translating in vitro findings to in vivo models. In most cell-based assays, it is considered a silent antagonist.[1]
Troubleshooting Guides
Problem 1: No or weak ERα antagonism observed.
| Possible Cause | Troubleshooting Step |
| Incorrect MPP Concentration | Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and assay. The IC50 can vary significantly between cell types. |
| Low ERα Expression in Cell Line | Confirm ERα expression in your cell line using Western Blot or qPCR. Choose a cell line with robust ERα expression (e.g., MCF-7, T47D). |
| Agonist Concentration Too High | If co-treating with an ERα agonist (like 17β-estradiol), ensure the agonist concentration is not excessively high, as it may outcompete MPP. An EC50 to EC80 concentration of the agonist is often a good starting point. |
| Compound Degradation | Ensure proper storage of MPP stock solutions (aliquoted and stored at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Assay Sensitivity | For reporter gene assays, ensure the reporter construct is responsive to ERα activation. For cell viability assays, the incubation time might need to be optimized to observe a significant effect. |
Problem 2: High background or inconsistent results.
| Possible Cause | Troubleshooting Step |
| MPP Precipitation | Visually inspect the media for any precipitate after adding MPP. If precipitation occurs, try preparing fresh dilutions from the stock or slightly increasing the final DMSO concentration (while staying within non-toxic limits). A method for dissolving hydrophobic compounds involves a three-step dilution with pre-warmed fetal bovine serum and cell culture media.[7] |
| Cell Health and Confluency | Ensure cells are healthy, within a consistent passage number, and plated at an optimal density. Over-confluent or stressed cells can respond variably. |
| Serum Effects | Components in fetal bovine serum (FBS) can sometimes interfere with compound activity.[8] Consider using charcoal-stripped FBS to remove endogenous steroids or performing experiments in serum-free media for a defined period. |
| Vehicle Control Issues | Ensure the vehicle control (DMSO) is used at the same final concentration in all wells, including the untreated controls. |
Problem 3: Observed cytotoxicity not related to ERα antagonism.
| Possible Cause | Troubleshooting Step |
| Off-target Effects | At high concentrations, MPP may have off-target effects.[9][10] To confirm ERα-specific effects, perform rescue experiments by overexpressing ERα or use ERα-negative cell lines as a control. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells.[3] Keep the final DMSO concentration below 0.1% wherever possible and include a vehicle-only control to assess solvent toxicity. |
Data Presentation
Table 1: Binding Affinity and Potency of MPP
| Parameter | Receptor | Value | Reference |
| Ki | ERα | 2.7 nM | N/A |
| ERβ | 1800 nM | N/A | |
| IC50 (Transcriptional Assay) | ERα | 80 nM | [1] |
| ERβ | >10 µM | [1] |
Table 2: Effective Concentrations of MPP in Different Cell Lines
| Cell Line | Assay Type | MPP Concentration | Observed Effect | Reference |
| MCF-7 | Apoptosis Assay | 10 µM | Enhanced silibinin-induced apoptosis | [4] |
| HEC-1 | Reporter Gene Assay | 80 nM (IC50) | Antagonism of estradiol-induced transcription | [1] |
| OE33 | Proliferation Assay | 1 µM - 75 µM | Concentration-dependent inhibition of proliferation | [5] |
| OE19 | Proliferation Assay | 1 µM - 75 µM | Concentration-dependent inhibition of proliferation | [5] |
| SKOV3 | Proliferation (XTT) Assay | Not specified | Suppressed cell growth | [11] |
| OV2008 | Proliferation (XTT) Assay | Not specified | Suppressed cell growth | [11] |
| T47D | Proliferation Assay | Not specified | Inhibition of cell proliferation | [12] |
Experimental Protocols
Cell Viability/Proliferation Assay (MTT/XTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
ERα-positive cells (e.g., MCF-7, T47D)
-
Complete growth medium (consider using phenol red-free medium with charcoal-stripped FBS)
-
MPP stock solution (e.g., 10 mM in DMSO)
-
17β-estradiol (E2) stock solution (if investigating competitive antagonism)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Starvation (Optional): To reduce the effects of hormones in the serum, you can replace the medium with serum-free or charcoal-stripped serum-containing medium for 24 hours.
-
Treatment:
-
Prepare serial dilutions of MPP in the appropriate cell culture medium.
-
If testing for antagonism, prepare solutions of MPP with a fixed concentration of E2 (e.g., EC50).
-
Include vehicle controls (medium with the same final concentration of DMSO) and positive controls (E2 alone).
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of MPP concentration to determine the IC50 value.
ERα Reporter Gene Assay
This protocol describes a luciferase-based reporter assay to measure the antagonism of ERα-mediated transcription.
Materials:
-
Host cell line (e.g., HeLa, HEK293)
-
ERα expression vector
-
Estrogen Response Element (ERE)-driven luciferase reporter vector
-
Transfection reagent
-
Reporter lysis buffer
-
Luciferase substrate
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24- or 48-well plate the day before transfection.
-
Transfection: Co-transfect the cells with the ERα expression vector and the ERE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A co-transfected β-galactosidase or Renilla luciferase vector can be used for normalization of transfection efficiency.
-
Recovery: Allow the cells to recover for 24 hours after transfection.
-
Treatment:
-
Replace the medium with fresh medium containing serial dilutions of MPP, with or without a fixed concentration of E2 (e.g., 1 nM).
-
Include controls for basal activity (vehicle), maximal activation (E2 alone), and antagonist control.
-
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the reporter lysis buffer.
-
Luminometry: Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate. If a normalization vector was used, measure its activity as well.
-
Data Analysis: Normalize the luciferase activity to the control reporter activity. Express the results as a percentage of the maximal E2-induced activity. Plot the percentage of inhibition against the log of MPP concentration to determine the IC50.
Mandatory Visualizations
Caption: Simplified ERα signaling pathway and the antagonistic action of MPP.
Caption: A logical workflow for optimizing and validating MPP's ERα antagonism.
References
- 1. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection by estrogen against MPP+-induced dopamine neuron death is mediated by ERα in primary cultures of mouse mesencephalon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective oestrogen receptor antagonists inhibit oesophageal cancer cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of a putative ERalpha antagonist, MPP, on food intake in cycling and ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium | MDPI [mdpi.com]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
Potential off-target effects of Methylpiperidino pyrazole in cell lines.
Welcome to the technical support center for researchers using Methylpiperidino pyrazole (MPP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during in vitro experiments with this highly selective Estrogen Receptor α (ERα) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPP) and what is its primary mechanism of action?
This compound (MPP) is a potent and highly selective non-steroidal antagonist of Estrogen Receptor α (ERα).[1][2][3][4][5] It exhibits a significantly higher binding affinity for ERα compared to Estrogen Receptor β (ERβ), making it a valuable tool for studying the specific roles of ERα in various cellular processes.[1][3][5] In cell-based assays, MPP effectively inhibits the transcriptional activation of ERα.[1][3]
Q2: What are the known binding affinities of MPP for ERα and ERβ?
MPP's selectivity for ERα is well-documented. The table below summarizes its binding affinities.
| Receptor | Binding Affinity (Ki) | Selectivity (ERβ/ERα) |
| Estrogen Receptor α (ERα) | 2.7 nM - 5.6 nM | >200-fold |
| Estrogen Receptor β (ERβ) | 1800 nM - 2300 nM | |
| Data compiled from multiple sources.[1][3][5] |
Q3: I am observing unexpected agonist-like effects of MPP in my cell line. What could be the cause?
While MPP is a potent ERα antagonist in vitro, it has been reported to exhibit partial agonist activity in some in vivo models.[1] This paradoxical effect is believed to be due to the metabolic cleavage of MPP's basic side chain, which converts it into methyl-pyrazole-triol (MPT), an ERα agonist.[1] Although this is primarily an in vivo concern, the potential for metabolism by certain cell lines (e.g., primary hepatocytes or cells with high metabolic activity) cannot be entirely ruled out.
Q4: How can I confirm that the observed effects in my experiment are specifically due to ERα antagonism?
To ensure the observed phenotype is a direct result of ERα inhibition by MPP, consider the following control experiments:
-
Rescue Experiment: After treatment with MPP, introduce an ERα agonist, such as 17β-estradiol (E2), to see if the original phenotype can be restored.
-
ERα Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ERα expression in your cell line. If the effect of MPP is diminished or absent in these cells, it strongly suggests an on-target mechanism.
-
Use of a Structurally Different ERα Antagonist: Employ another well-characterized ERα antagonist with a different chemical structure (e.g., Fulvestrant/ICI 182,780) to see if it phenocopies the effects of MPP.
Q5: Are there any known off-target effects of MPP on other kinases or receptors?
Currently, there is limited publicly available data from broad off-target screening panels (e.g., kinase or CEREP safety panels) for this compound. Its development and characterization have primarily focused on its high selectivity for ERα over ERβ.[1][3][5] If you suspect an off-target effect, it is recommended to use the validation methods described in Q4 to confirm on-target action and consider profiling MPP in a commercial off-target screening panel.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Agonist Activity | 1. Metabolic Conversion: Your cell line may be metabolizing MPP into its agonist form, MPT. 2. Off-target effect: Although not widely reported, an off-target interaction cannot be entirely excluded. | 1. Test for Metabolism: If possible, use LC-MS to analyze cell lysates or conditioned media for the presence of MPT. 2. Use an Analog: Consider using MPrP, an analog of MPP designed to be resistant to metabolic cleavage.[1] 3. Confirm On-Target Effect: Perform ERα knockdown experiments as described in FAQ Q4. |
| High Cell Viability/Lack of Effect at Expected Concentrations | 1. Low ERα Expression: The cell line may not express sufficient levels of ERα for MPP to exert a significant effect. 2. Compound Inactivity: Improper storage or handling may have degraded the compound. 3. Cell Culture Conditions: Components in the serum or media (e.g., phenol red, endogenous estrogens) may interfere with the assay. | 1. Confirm ERα Expression: Use Western blot or qPCR to verify ERα protein and mRNA levels in your cell line. 2. Use a Positive Control: Test a cell line known to be responsive to ERα antagonism (e.g., MCF-7). 3. Optimize Assay Conditions: Use phenol red-free media and charcoal-stripped serum to remove confounding estrogens. |
| Inconsistent Results Between Experiments | 1. Compound Solubility: MPP may precipitate out of solution at higher concentrations or in certain media. 2. Cell Passage Number: The phenotype and ERα expression of the cell line may change with excessive passaging. | 1. Check Solubility: Visually inspect your working solutions for any precipitate. Prepare fresh dilutions for each experiment. 2. Standardize Cell Culture: Use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols
Protocol 1: Validating On-Target ERα Antagonism using a Rescue Experiment
-
Cell Seeding: Plate your cells of interest at a density that will allow for logarithmic growth during the experiment.
-
MPP Treatment: Treat the cells with the desired concentration of MPP. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for a period sufficient to observe the desired phenotype (e.g., 24-72 hours).
-
Rescue Treatment: To a subset of the MPP-treated wells, add an ERα agonist like 17β-estradiol (E2) at a concentration known to elicit a response in your cell line (e.g., 10 nM).
-
Final Incubation: Incubate for an additional period to allow for the potential rescue of the phenotype (e.g., 24 hours).
-
Analysis: Assess the relevant endpoint (e.g., cell proliferation, gene expression of ERα targets like pS2/TFF1) and compare the MPP-treated group with the MPP + E2 "rescue" group.
Protocol 2: Western Blot for ERα Expression
-
Cell Lysis: Prepare whole-cell lysates from your cell line using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against ERα overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the membrane for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Visualizations
Caption: Intended signaling pathway of MPP as an ERα antagonist.
Caption: Potential metabolic conversion of MPP to an ERα agonist.
Caption: A logical workflow for troubleshooting unexpected MPP results.
References
- 1. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MPP dihydrochloride |Methyl-Piperidinopyrazole | Hello Bio [hellobio.com]
Technical Support Center: Addressing In Vivo Metabolic Instability of MPP+
Welcome to the technical support center for researchers investigating the in vivo metabolic properties of 1-methyl-4-phenylpyridinium (MPP+). This resource provides troubleshooting guides, frequently asked questions (FAQs), and key experimental protocols to address common challenges encountered during in vivo studies, particularly those involving the metabolic conversion of precursors like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to MPP+.
Frequently Asked Questions (FAQs)
Q1: What is MPP+ and why is its in vivo metabolic formation a key focus of research?
A1: MPP+ (1-methyl-4-phenylpyridinium) is a potent monoaminergic neurotoxin that selectively damages dopaminergic neurons, particularly in the substantia nigra.[1] It is the active metabolite of the precursor compound MPTP. The in vivo conversion of lipophilic MPTP, which can cross the blood-brain barrier, into the charged and toxic MPP+ molecule is a critical event for inducing Parkinson's disease-like symptoms in animal models.[1][2][3] Understanding and controlling this metabolic conversion is essential for creating consistent and reproducible disease models to study neurodegeneration and test therapeutic interventions.
Q2: What is the primary metabolic pathway for the conversion of MPTP to MPP+?
A2: The conversion is a two-step oxidation process. First, the lipophilic MPTP crosses the blood-brain barrier and is metabolized by monoamine oxidase-B (MAO-B), primarily in glial cells, to an intermediate product, MPDP+ (1-methyl-4-phenyl-2,3-dihydropyridinium).[4] Subsequently, MPDP+ is oxidized to the final toxic product, MPP+.[3][4] This process is critical, as inhibiting MAO-B can prevent the formation of MPP+ and thus mitigate MPTP's toxicity.[5]
Q3: Why is MPP+ selectively toxic to dopaminergic neurons?
A3: The selectivity arises from the cellular machinery of dopaminergic neurons. Once formed and released from glial cells, MPP+ is recognized and taken up from the extracellular space by the dopamine transporter (DAT), which is highly expressed on dopaminergic neurons.[3][4][5] This leads to a high intracellular concentration of MPP+ specifically within these neurons. Inside the neuron, MPP+ is further concentrated in the mitochondria, where it inhibits Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, apoptotic cell death.[1][2][3][6]
Q4: What are the main challenges in achieving consistent in vivo MPP+ levels and subsequent neurotoxicity?
A4: Several factors contribute to variability in MPP+ studies:
-
Strain and Species Differences: The expression and activity of MAO-B and DAT can vary significantly between different species and even strains of mice, affecting the rate of MPP+ formation and uptake.
-
Age: Susceptibility to MPTP-induced neurotoxicity often increases with the age of the animal model.[5]
-
Route of Administration and Dosing Regimen: The method and frequency of MPTP administration (e.g., acute high dose vs. chronic low dose) can dramatically alter the resulting MPP+ concentration and pathological outcomes.[7][8]
-
First-Pass Metabolism: Metabolism of the precursor compound in the liver or other tissues before it reaches the brain can reduce the amount available for conversion to MPP+.
-
Individual Animal Physiology: Natural variations in metabolism and blood-brain barrier permeability among individual animals can lead to different MPP+ exposures.
Troubleshooting Guide
Issue 1: Low or undetectable MPP+ levels in the brain after systemic administration of a precursor like MPTP.
-
Possible Cause 1: Inefficient MAO-B Conversion.
-
Solution: Verify the age and strain of your animal model, as MAO-B activity can be lower in younger animals or certain strains. Consider using an older cohort. Ensure the MPTP solution is fresh and was stored correctly, as it can degrade.
-
-
Possible Cause 2: Rapid Peripheral Metabolism/Clearance.
-
Solution: Co-administration of inhibitors for peripheral metabolizing enzymes (if known and not MAO-B) may increase the bioavailability of the precursor to the brain. However, this can complicate the interpretation of results.
-
-
Possible Cause 3: Analytical Sample Degradation.
-
Solution: Ensure brain tissue is harvested and flash-frozen immediately to halt metabolic activity. Use an appropriate antioxidant, like ascorbic acid, in your homogenization buffer. Samples should be stored at -80°C and protected from light until analysis.
-
-
Possible Cause 4: Insufficient Dose.
-
Solution: Perform a dose-response study to determine the optimal MPTP dose for your specific animal strain and experimental conditions. Consult literature for established protocols for your chosen model.[8]
-
Issue 2: High variability in neurodegeneration or behavioral outcomes between animals.
-
Possible Cause 1: Inconsistent Dosing.
-
Solution: Ensure precise administration of the precursor compound. For intraperitoneal (i.p.) injections, technique is crucial to avoid injection into the gut or other organs. For oral gavage, ensure the full dose is delivered to the stomach.
-
-
Possible Cause 2: Biological Variation.
-
Solution: Increase the number of animals per group (sample size) to improve statistical power and account for natural biological variability.[9] Ensure all animals are age-matched and housed under identical conditions (diet, light cycle, stress levels).
-
-
Possible Cause 3: Differences in MPP+ Uptake/Sequestration.
-
Solution: Variability in DAT expression can lead to different levels of MPP+ accumulation. While difficult to control, measuring DAT expression levels in a subset of animals could help explain some of the variance. Vesicular monoamine transporter 2 (VMAT2) also sequesters MPP+ in synaptic vesicles, which can be a source of variability.[4]
-
Issue 3: Confirmed brain MPP+ levels, but lower-than-expected dopaminergic cell death.
-
Possible Cause 1: Cellular Protective Mechanisms.
-
Solution: Cells can mount protective responses, such as upregulating antioxidant pathways or autophagy.[10] Consider measuring markers of oxidative stress or autophagy to assess these responses. The expression of protective factors like Uncoupling Protein-2 (UCP2) can also reduce neurotoxicity.
-
-
Possible Cause 2: Insufficient Inhibition of Mitochondrial Complex I.
-
Possible Cause 3: Time-Course Mismatch.
-
Solution: Cell death is a downstream event. Ensure you are assessing neurodegeneration at an appropriate time point after MPTP administration. Peak MPP+ levels occur relatively quickly (e.g., ~90 minutes post-injection), but significant cell loss may take several days to manifest.[8]
-
Data Presentation: Comparative Toxicity
The following table summarizes the inhibitory concentrations (IC50) of MPP+ and a related pyridinium compound, HPP+, on mitochondrial respiration, highlighting the differences between in vitro and in vivo contexts.
| Compound | Target System | Parameter Measured | IC50 Value | Reference |
| MPP+ | In Vitro (Mitochondria) | Inhibition of Mitochondrial Respiration | 160 µM | [12] |
| HPP+ | In Vitro (Mitochondria) | Inhibition of Mitochondrial Respiration | 12 µM | [12] |
| MPP+ | In Vivo (Microdialysis) | Increase in Extracellular Lactate | More potent than HPP+ | [12] |
| HPP+ | In Vivo (Microdialysis) | Increase in Extracellular Lactate | Weaker inhibitor than MPP+ | [12] |
HPP+: 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]pyridinium, a metabolite of haloperidol.
Visualizations and Workflows
Metabolic Activation of MPTP
References
- 1. MPP+ - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. MPP+ Scaffold Containing Lipophilic Compounds are Potent Complex I Inhibitors and Selective Dopaminergic Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPTP - Wikipedia [en.wikipedia.org]
- 6. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic treatment with the complex I inhibitor MPP+ depletes endogenous PTEN-induced kinase 1 (PINK1) via up-regulation of Bcl-2–associated athanogene 6 (BAG6) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Roles of Autophagy in MPP+-Induced Neurotoxicity In Vivo: The Involvement of Mitochondria and α-Synuclein Aggregation | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. MPP(+)-like neurotoxicity of a pyridinium metabolite derived from haloperidol: in vivo microdialysis and in vitro mitochondrial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Mixed Agonist/Antagonist Effects of Methylpiperidino Pyrazole (MPP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylpiperidino pyrazole (MPP). The information is designed to address specific issues that may arise during experiments and to aid in the interpretation of its mixed agonist/antagonist effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPP) and what is its primary target?
This compound (MPP) is a potent and selective modulator of the estrogen receptor (ER).[1][2] It displays high selectivity for ERα over ERβ.[3]
Q2: Why is MPP described as having mixed agonist/antagonist effects?
MPP exhibits different pharmacological effects depending on the experimental context. In many in vitro systems, such as in endometrial cancer cell lines, it acts as an antagonist, inducing apoptosis and inhibiting cell proliferation.[1][2][4][5] However, in in vivo models, like the murine uterus, it can act as an agonist, leading to an increase in uterine weight.[4][5] This dual activity is a key characteristic of MPP.
Q3: What is the proposed mechanism for the conflicting in vitro antagonist and in vivo agonist effects of MPP?
The contrasting effects are thought to be due to the in vivo metabolism of MPP.[3][6][7] MPP is structurally related to methyl-pyrazole-triol (MPT), which is an ERα agonist.[3][7] It is hypothesized that in a whole-animal system, the basic side chain of MPP can be metabolically cleaved, converting it back to the agonist MPT.[3][6][7] This metabolic conversion is less likely to occur in isolated cell cultures, where MPP primarily acts as an antagonist.
Q4: What are the known effects of MPP on ERα signaling?
MPP has been shown to reduce the phosphorylation of ERα.[1][2] This modulation of ERα phosphorylation is a key aspect of its mechanism of action as an ER modulator.
Troubleshooting Guides
Issue 1: Inconsistent or Contradictory Results Between In Vitro and In Vivo Experiments
Problem: My in vitro experiments with MPP in an endometrial cancer cell line show a clear antagonist effect (e.g., decreased cell viability), but my in vivo mouse uterotrophic assay shows an agonist effect (increased uterine weight).
Possible Causes and Solutions:
-
Metabolic Conversion: As mentioned in the FAQs, the most likely reason for this discrepancy is the in vivo metabolism of MPP to an ERα agonist, MPT.[3][6][7]
-
Recommendation: When designing experiments, it is crucial to consider the metabolic capacity of your model system. For in vivo studies, be aware that the observed effects may be due to the metabolite MPT. To investigate this, you could consider co-administering MPP with metabolic inhibitors, though this can be complex. For purely antagonist effects, in vitro systems are more predictable.
-
-
Tissue-Specific Factors: The expression of co-regulatory proteins and the cellular context can influence whether a selective estrogen receptor modulator (SERM) like MPP acts as an agonist or antagonist.[8]
-
Recommendation: Characterize the expression of key ERα co-activators and co-repressors in your experimental model to better understand the context-dependent effects of MPP.
-
Issue 2: High Variability in In Vivo Uterotrophic Assay Results
Problem: I am observing significant variability in uterine weight measurements between animals in the same treatment group in my uterotrophic assay.
Possible Causes and Solutions:
-
Animal and Dosing Variability: Factors such as the age and strain of the mice, as well as the route and consistency of administration, can impact the results of the uterotrophic assay.[1][3][4][9]
-
Dietary Phytoestrogens: The presence of phytoestrogens in animal chow can interfere with the assay by activating estrogen receptors.
-
Recommendation: Use a certified phytoestrogen-free diet for all animals in the study to eliminate this confounding variable.
-
-
Incomplete Ovariectomy: If using ovariectomized adult females, residual ovarian tissue can produce endogenous estrogens, leading to a higher baseline uterine weight and masking the effects of the test compound.
-
Recommendation: Ensure complete ovariectomy and allow sufficient time for uterine regression before starting the experiment.[12]
-
Issue 3: Difficulty Reproducing Published IC50 Values in In Vitro Assays
Problem: The IC50 value I obtained for MPP in my cell viability assay is significantly different from what has been reported in the literature.
Possible Causes and Solutions:
-
Cell Line and Culture Conditions: Different cell lines, and even different passages of the same cell line, can exhibit varying sensitivities to compounds. Culture conditions such as media composition, serum concentration, and cell density can also influence the outcome.
-
Recommendation: Standardize your cell culture and assay conditions. Ensure you are using the same cell line and that it is from a reputable source. Optimize cell seeding density and incubation times for your specific experimental setup. Always include a positive control with a known IC50 value to validate your assay.
-
-
Compound Stability and Purity: The stability of MPP in your assay medium and the purity of your compound stock can affect the results.
-
Recommendation: Prepare fresh dilutions of MPP for each experiment from a well-characterized stock solution. Store the stock solution under appropriate conditions to prevent degradation. Confirm the purity of your MPP lot if possible.
-
-
Assay Method: The type of cell viability assay used (e.g., MTT, XTT, CellTiter-Glo) can yield different IC50 values.
Data Presentation
Table 1: In Vitro Activity of this compound (MPP)
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | RL95-2 | 20.01 µM | [1][2] |
| Antiproliferative Activity | RL95-2 | 10 µM | [1][2] |
| Ki (ERα) | - | 5.6 nM | |
| Ki (ERβ) | - | 2.3 µM | |
| IC50 (ERα Transcriptional Activation) | - | 80 nM |
Table 2: In Vivo Activity of this compound (MPP) in Ovariectomized Mice
| Dose | Effect | Reference |
| 25-150 µg | Significant increase in uterine weight and cell proliferation | [4][5] |
| 50 µg | Effectively reversed the positive effects of 50 and 100 µg β-estradiol | [4][5] |
| 20 µg/kg (low dose) | Dose-dependent attenuation of percent prepulse inhibition (PPI) | [1][2] |
| 200 µg/kg (high dose) | Dose-dependent attenuation of percent prepulse inhibition (PPI) | [1][2] |
Experimental Protocols
ERα Competitive Binding Assay (Radioligand)
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of MPP for ERα.
Materials:
-
Purified ERα protein
-
Radiolabeled estradiol (e.g., [3H]17β-estradiol)
-
Unlabeled 17β-estradiol (for standard curve)
-
This compound (MPP)
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare a dilution series of unlabeled 17β-estradiol and MPP in assay buffer.
-
In assay tubes, combine the assay buffer, a constant concentration of radiolabeled estradiol, and varying concentrations of either unlabeled estradiol or MPP.
-
Add the purified ERα protein to each tube to initiate the binding reaction.
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
To separate bound from free radioligand, add cold HAP slurry to each tube and incubate on ice with intermittent vortexing.
-
Centrifuge the tubes to pellet the HAP with the bound receptor-ligand complex.
-
Carefully decant the supernatant containing the free radioligand.
-
Wash the HAP pellet with cold assay buffer and centrifuge again. Repeat the wash step.
-
Resuspend the final HAP pellet in scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
Generate a standard curve using the data from the unlabeled estradiol dilutions.
-
Determine the concentration of MPP that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50).
-
Calculate the Ki for MPP using the Cheng-Prusoff equation.
Cell Viability Assay (MTT)
This protocol describes a general method for assessing the effect of MPP on the viability of endometrial cancer cells (e.g., RL95-2).
Materials:
-
Endometrial cancer cell line (e.g., RL95-2)
-
Complete cell culture medium
-
This compound (MPP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the endometrial cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of MPP in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of MPP. Include a vehicle control (medium with the same concentration of solvent used to dissolve MPP).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each MPP concentration relative to the vehicle control.
-
Determine the IC50 value of MPP from the dose-response curve.
Mouse Uterotrophic Assay
This is a summary of the uterotrophic assay, which is often performed following OECD guidelines.[1][10][11]
Animals:
-
Immature or ovariectomized adult female mice.
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Randomly assign animals to treatment groups (vehicle control, positive control (e.g., 17β-estradiol), and different dose levels of MPP).
-
Administer the test substances daily for a set period (e.g., 3-7 consecutive days) via an appropriate route (e.g., oral gavage or subcutaneous injection).
-
Record body weights daily.
-
Approximately 24 hours after the last dose, euthanize the animals.
-
Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight of the uterus.
-
The uterine horns can then be blotted to remove luminal fluid, and the blotted uterine weight can also be recorded.
-
Compare the mean uterine weights of the MPP-treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic (agonist) effect.
Western Blot for ERα Phosphorylation
This protocol provides a general workflow for detecting changes in ERα phosphorylation in response to MPP treatment in a suitable cell line (e.g., MCF-7).
Materials:
-
Cell line expressing ERα (e.g., MCF-7)
-
This compound (MPP)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERα (specific for the phosphorylation site of interest) and anti-total-ERα
-
Secondary antibody conjugated to HRP
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture the cells and treat them with MPP at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total ERα and a loading control antibody.
-
Quantify the band intensities to determine the relative change in ERα phosphorylation.
Visualizations
Caption: Contrasting signaling pathways of MPP in in vitro versus in vivo settings.
Caption: General experimental workflow for characterizing MPP's effects.
References
- 1. researchmap.jp [researchmap.jp]
- 2. researchgate.net [researchgate.net]
- 3. A Curated Database of Rodent Uterotrophic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical review and evaluation of the uterotrophic bioassay for the identification of possible estrogen agonists and antagonists: in support of the validation of the OECD uterotrophic protocols for the laboratory rodent. Organisation for Economic Co-operation and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. lotilabs.com [lotilabs.com]
- 7. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Key Learnings from the Endocrine Disruptor Screening Program (EDSP) Tier 1 Rodent Uterotrophic and Hershberger Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. policycommons.net [policycommons.net]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
How to avoid precipitation of Methylpiperidino pyrazole in culture.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Methylpiperidino pyrazole (MPP) precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPP) and what are its common solvents?
This compound (MPP) is a selective estrogen receptor α (ERα) antagonist.[1][2][3] It is supplied as a crystalline solid that is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[1][2][4] However, it is only sparingly soluble in aqueous solutions like cell culture media.[1][4]
Q2: I dissolved MPP in DMSO, but it precipitated when I added it to my cell culture medium. Why did this happen?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly diluted into an aqueous solution where it is less soluble.[5] The DMSO disperses in the medium, and if the final concentration of MPP exceeds its aqueous solubility limit, it will precipitate.[6]
Q3: Can the type of cell culture medium or the presence of serum affect MPP precipitation?
Yes, both can influence solubility. Different media formulations have varying pH levels and ionic strengths, which can affect the solubility of a compound.[6][7] Serum proteins, like albumin, can sometimes bind to hydrophobic compounds and increase their apparent solubility; however, in some cases, this interaction can also lead to the formation of insoluble complexes.[6][8]
Q4: Is it acceptable to use my culture medium if a precipitate is visible?
It is strongly advised not to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of your compound in solution is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[9]
Troubleshooting Guides
Issue 1: Immediate Precipitation of MPP Upon Addition to Culture Media
If you observe a precipitate immediately after adding your MPP stock solution to the cell culture medium, consider the following causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of MPP in the media is above its aqueous solubility limit.[5] | Decrease the final working concentration of MPP. It may be necessary to perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of aqueous media can cause a rapid solvent exchange, leading to precipitation.[5] | Perform a serial or stepwise dilution. First, dilute the MPP stock into a small volume of pre-warmed media, and then add this intermediate solution to the final volume.[5][6] |
| Low Media Temperature | The solubility of many compounds, including MPP, decreases at lower temperatures.[5] | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[5][6] |
| Inappropriate Solvent | While DMSO is a common solvent, MPP has higher solubility in DMF.[1][2][4] | For maximum solubility in aqueous buffers, consider preparing your stock solution in DMF and then diluting it into your culture medium.[1][4][10] |
Issue 2: MPP Precipitates Over Time in the Incubator
If the medium is clear initially but a precipitate forms during incubation, the following factors may be at play.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | During long-term experiments, evaporation can increase the concentration of all components in the media, potentially pushing the MPP concentration above its solubility limit.[5] | Ensure proper humidification of your incubator. For long-term cultures, consider using plates with low-evaporation lids or sealing the plates with a gas-permeable membrane.[5] |
| Temperature Fluctuations | Frequent removal of culture vessels from the incubator can cause temperature cycling, which may negatively impact the solubility of the compound.[5] | Minimize the time that your culture vessels are outside of the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[5] |
| Compound Instability | MPP may not be stable in the aqueous environment of the culture medium for extended periods at 37°C. | It is recommended not to store aqueous solutions of MPP for more than one day.[1][4][10] Prepare fresh working solutions for each experiment. |
Data Presentation
Table 1: Solubility of this compound (MPP)
| Solvent | Approximate Solubility | Reference(s) |
| Dimethylformamide (DMF) | 14 mg/mL | [1][2][4] |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | [1][2][4] |
| Ethanol | 3 mg/mL | [1][2][4] |
| 1:8 solution of DMF:PBS (pH 7.2) | 0.11 mg/mL | [1][4][10] |
Experimental Protocols
Protocol 1: Preparation of MPP Stock Solution
-
Weigh the desired amount of solid MPP in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the MPP is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of MPP Working Solution in Culture Medium
-
Thaw a single-use aliquot of your MPP stock solution and bring it to room temperature.
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[5]
-
Perform a stepwise dilution. For example, to prepare a 1 µM final concentration from a 10 mM stock:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed medium to get a 100 µM solution. Gently mix.
-
Then, add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed medium to achieve the final 1 µM concentration.
-
-
Gently mix the final working solution.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: A logical workflow for troubleshooting MPP precipitation.
Caption: Experimental workflow for preparing MPP working solutions.
Caption: MPP as an antagonist of the ERα signaling pathway.
References
- 1. content.labscoop.com [content.labscoop.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Batch-to-batch variability of commercial Methylpiperidino pyrazole.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues arising from batch-to-batch variability of commercial Methylpiperidino pyrazole (MPP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPP) and what is its primary mechanism of action?
This compound (MPP) is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα).[1][2][3] It functions by competitively binding to ERα, thereby inhibiting the transcriptional activity induced by estrogens.[2] This selectivity makes it a valuable tool for studying the specific roles of ERα in various physiological and pathological processes, including certain types of cancer.[2][3]
Q2: What are the potential sources of batch-to-batch variability in commercial MPP?
Batch-to-batch variability in chemical reagents like MPP can stem from several factors during the manufacturing process.[4] For pyrazole-based compounds, potential sources of variability include:
-
Presence of Impurities: Incomplete reactions or side reactions during synthesis can lead to impurities. Common impurities in pyrazole synthesis can include unreacted starting materials, regioisomers, and colored byproducts.
-
Differences in Purity Levels: Even if within the manufacturer's specifications (e.g., >98% purity), small variations in the purity of MPP between batches can affect experimental outcomes.[5]
-
Polymorphism: Different crystalline forms (polymorphs) of MPP may exhibit variations in solubility and bioavailability.
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product and could potentially interfere with biological assays.
-
Degradation: Improper storage or handling can lead to the degradation of the compound over time.
Q3: How can batch-to-batch variability of MPP impact my experimental results?
Inconsistent quality of MPP across different batches can lead to a range of experimental problems, including:
-
Reduced or Variable Potency: A lower purity batch or the presence of less active isomers can result in a higher IC50 value (requiring more compound to achieve the same level of inhibition).
-
Inconsistent Cellular Responses: Variability in MPP's effectiveness can lead to inconsistent results in cell-based assays, such as cell viability, apoptosis, or reporter gene assays.
-
Off-Target Effects: The presence of impurities with their own biological activities could lead to unexpected or off-target effects, complicating data interpretation.
-
Poor Reproducibility: The inability to reproduce results between experiments is a hallmark of reagent variability.
Troubleshooting Guides
Issue 1: Decreased or Inconsistent Inhibition of ERα Activity in a Luciferase Reporter Assay
You observe that a new batch of MPP shows a significantly weaker inhibitory effect on estrogen-induced luciferase activity compared to the previous batch.
Troubleshooting Steps:
| Question | Possible Cause | Suggested Action |
| Have you confirmed the identity and purity of the new MPP batch? | The new batch may have a lower purity or contain inactive isomers. | Perform analytical quality control (QC) on the new batch. See QC Protocol 1: Purity and Identity Verification by HPLC-MS . Compare the results to the previous, well-performing batch. |
| Is the compound dissolving properly? | Different batches might have varying solubility due to minor differences in formulation or physical form. | Visually inspect the stock solution for any precipitate. If solubility is a concern, try gentle warming or sonication. Always prepare fresh dilutions for each experiment. |
| Are your assay conditions consistent? | Variations in cell density, transfection efficiency, or reagent preparation can lead to inconsistent results.[6][7] | Review your experimental protocol for any recent changes. Run a positive control (e.g., a known ERα antagonist) and a negative control to ensure the assay is performing as expected. See the Troubleshooting Workflow for Inconsistent Results diagram below. |
| Could the new batch contain an ERα agonist as an impurity? | A synthetic byproduct with agonistic activity could counteract the antagonistic effect of MPP. | Analyze the dose-response curve. The presence of an agonist might result in a biphasic curve or a plateau at a higher level of luciferase activity. |
Issue 2: Unexpected Cellular Phenotype or Toxicity
You observe unexpected changes in cell morphology, viability, or off-target gene expression after switching to a new batch of MPP.
Troubleshooting Steps:
| Question | Possible Cause | Suggested Action |
| Could the new batch contain a toxic impurity? | Impurities from the synthesis process can sometimes be cytotoxic. | Perform a simple cell viability assay (e.g., MTT or CellTiter-Glo) with the new batch of MPP alone (without estrogen) and compare it to a vehicle control and the previous batch. |
| Are you observing off-target effects? | Impurities may have biological activities unrelated to ERα. | If you have identified the structure of a major impurity via QC analysis, search the literature for its known biological targets. If possible, test the effect of the impurity alone in your assay. |
| Has the solvent used to dissolve MPP changed? | The solvent itself (e.g., DMSO) can have effects on cells, especially at higher concentrations. | Ensure the final concentration of the solvent is consistent across all experiments and is below the level known to cause cellular stress. |
Quantitative Data Comparison of Hypothetical MPP Batches
The following table illustrates how different batches of MPP might compare analytically and functionally.
| Parameter | Batch A (Good) | Batch B (Poor) | Batch C (Contaminated) |
| Purity (by HPLC) | 99.5% | 95.2% | 98.9% |
| Major Impurity | Unidentified (0.3%) | Regioisomer (4.1%) | Synthetic Precursor (0.8%) |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid |
| Solubility in DMSO | Clear solution at 10 mM | Slight turbidity at 10 mM | Clear solution at 10 mM |
| IC50 (ERα Luciferase Assay) | 15 nM | 85 nM | 20 nM with high background |
| Effect on Cell Viability (at 10 µM) | No significant effect | No significant effect | 25% decrease in viability |
Experimental Protocols
QC Protocol 1: Purity and Identity Verification by HPLC-MS
Objective: To confirm the identity and assess the purity of a batch of this compound.
Materials:
-
MPP sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column and a UV detector
-
Mass spectrometer (MS)
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the MPP sample in a suitable solvent (e.g., DMSO or acetonitrile) to a final concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 100-1000
-
-
Analysis:
-
Run the prepared MPP sample.
-
The main peak in the chromatogram should correspond to MPP. The retention time should be consistent with previous batches if available.
-
Calculate the purity by integrating the area of all peaks and expressing the area of the MPP peak as a percentage of the total area.
-
Confirm the identity of the main peak by its mass-to-charge ratio (m/z) in the mass spectrum. The expected [M+H]+ for MPP (C29H31N3O3) is approximately 470.24.
-
Functional Protocol 2: ERα Transcriptional Activity Assay (Luciferase Reporter)
Objective: To determine the inhibitory potency (IC50) of an MPP batch on estrogen-induced ERα transcriptional activity.
Materials:
-
ERα-positive cells (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) with charcoal-stripped fetal bovine serum
-
Plasmid encoding a luciferase reporter gene driven by an estrogen response element (ERE)
-
Transfection reagent
-
17β-Estradiol (E2)
-
MPP sample
-
Luciferase assay reagent
-
Luminometer-compatible 96-well plates (white, clear bottom)
Methodology:
-
Cell Seeding and Transfection:
-
Seed MCF-7 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
After 24 hours, transfect the cells with the ERE-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.
-
-
Compound Treatment:
-
After another 24 hours, replace the medium with fresh medium containing a constant, sub-maximal concentration of E2 (e.g., 0.1 nM).
-
Add varying concentrations of MPP (e.g., from 1 pM to 10 µM) to the wells. Include appropriate controls: vehicle only, E2 only, and a known ERα antagonist.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the luciferase activity of the E2-only treated cells to 100% and the vehicle-only treated cells to 0%.
-
Plot the normalized luciferase activity against the logarithm of the MPP concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: Estrogen Receptor Alpha (ERα) Signaling Pathway and Mechanism of MPP Action.
Caption: General Experimental Workflow for Qualifying a New Batch of MPP.
Caption: Logical Workflow for Troubleshooting Inconsistent Experimental Results.
References
- 1. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of impurity on kinetic estimates from transport and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molnova.com:443 [molnova.com:443]
- 6. goldbio.com [goldbio.com]
- 7. bitesizebio.com [bitesizebio.com]
Long-term stability of Methylpiperidino pyrazole in DMSO at -20°C.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability and proper handling of Methylpiperidino pyrazole (MPP) in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for MPP as a solid?
A1: For long-term stability, this compound (MPP) should be stored as a crystalline solid at -20°C.[1][2] Under these conditions, it is expected to be stable for at least two to four years.[1][2][3]
Q2: How should I prepare a stock solution of MPP in DMSO?
A2: To prepare a stock solution, dissolve the MPP solid in fresh, anhydrous dimethylsulfoxide (DMSO).[3] It is crucial to use a fresh stock of DMSO that is free of moisture, as water can accelerate the degradation of the compound. MPP is soluble in DMSO at concentrations up to 100 mM.[4] For detailed steps, refer to the Experimental Protocols section.
Q3: What is the long-term stability of an MPP stock solution in DMSO at -20°C?
A3: When stored at -20°C, MPP stock solutions in DMSO are generally considered stable for up to one month.[3][4] For longer-term storage of over a month, it is recommended to store the aliquoted stock solution at -80°C, where it can be stable for up to a year.[3] To maximize stability, it is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]
Q4: My MPP precipitated out of the aqueous buffer after I diluted it from my DMSO stock. What should I do?
A4: This is a common issue known as "solvent shock," which occurs when a compound dissolved in an organic solvent is rapidly diluted into an aqueous medium.[5] Do not use a solution that has visible precipitate.[6] To resolve this, you can try several approaches:
-
Perform Serial Dilutions: Instead of a single large dilution, make intermediate serial dilutions of the DMSO stock in your aqueous buffer.
-
Decrease Final Concentration: The intended final concentration may exceed the aqueous solubility limit of MPP. Try using a lower final concentration in your experiment.[6]
-
Equilibrate Temperature: Ensure your stock solution is brought to room temperature before dilution and that your buffer is pre-warmed if appropriate for your experiment.
Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A5: The tolerance to DMSO varies significantly between cell lines.[6] As a general guideline, a final DMSO concentration of less than 0.1% (v/v) is considered safe for most cell lines, while concentrations between 0.1% and 0.5% are tolerated by many robust cell lines.[6] It is critical to perform a vehicle control experiment with the same final DMSO concentration as your experimental samples to assess its specific effect on your cells.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Inactivity or Reduced Potency | 1. Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles, moisture in DMSO).2. Incorrect stock concentration. | 1. Prepare a fresh stock solution from solid MPP using anhydrous DMSO. Aliquot into single-use vials and store at -80°C for long-term use.[3]2. Verify the concentration of the stock solution. |
| Precipitation in Aqueous Buffer | 1. "Solvent shock" from rapid dilution.2. Final concentration exceeds aqueous solubility. | 1. Make intermediate dilutions in the aqueous buffer or DMSO before the final dilution.[5]2. Reduce the final working concentration of MPP.[6] |
| Inconsistent Experimental Results | 1. Instability of MPP in the final aqueous solution.2. Freeze-thaw cycles degrading the stock solution. | 1. Prepare fresh dilutions from the DMSO stock for each experiment. Aqueous solutions of MPP are not recommended for storage for more than one day.[1][2]2. Use a fresh aliquot of the stock solution for each experiment to avoid degradation from freeze-thaw cycles. |
Data Presentation
Table 1: Solubility and Stability of this compound (MPP)
| Form | Solvent | Solubility | Storage Temperature | Stability | Reference |
| Crystalline Solid | N/A | N/A | -20°C | ≥ 4 years | [2] |
| Crystalline Solid | N/A | N/A | -20°C | ≥ 2 years | [1] |
| Stock Solution | DMSO | ~5 mg/mL | -20°C | Up to 1 month | [1][2][4] |
| Stock Solution | DMSO | 50 mg/mL (92.16 mM) | -80°C | Up to 1 year | [3] |
| Stock Solution | Ethanol | ~3 mg/mL | -20°C | Data not specified | [1][2] |
| Stock Solution | Dimethyl Formamide (DMF) | ~14 mg/mL | -20°C | Data not specified | [1][2] |
| Aqueous Solution | 1:8 DMF:PBS (pH 7.2) | ~0.11 mg/mL | N/A | Not recommended for more than one day | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated MPP Stock Solution in DMSO
-
Equilibration: Before opening, allow the vial of solid MPP to equilibrate to room temperature in a desiccator. This prevents moisture from condensing on the compound.
-
Solvent Preparation: Use a fresh, unopened bottle or a properly stored container of anhydrous, high-purity DMSO.
-
Dissolution: Add the appropriate volume of DMSO to the solid MPP to achieve the desired concentration (e.g., 100 mM).
-
Solubilization: Vortex or sonicate the solution gently until the MPP is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting: Dispense the stock solution into small, single-use, low-retention microcentrifuge tubes. The volume of each aliquot should be sufficient for one set of experiments.
-
Storage: Label the aliquots clearly and store them at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).[3][4]
Visualizations
Caption: Workflow for preparing and storing MPP stock solutions.
Caption: Decision tree for troubleshooting MPP precipitation.
References
Technical Support Center: Deconvoluting Genomic vs. Non-Genomic Effects of Methylprednisolone (MPP)
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the complex mechanisms of Methylprednisolone (MPP). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in designing, executing, and interpreting experiments aimed at distinguishing the genomic and non-genomic effects of this potent glucocorticoid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the genomic and non-genomic effects of MPP?
A1: The primary distinction lies in the mechanism and timescale of action.
-
Genomic Effects: These are the classical, slower actions of MPP that involve the regulation of gene expression.[1] MPP, being lipophilic, diffuses across the cell membrane and binds to cytosolic glucocorticoid receptors (GR).[2] This complex then translocates to the nucleus, where it acts as a transcription factor, either activating or repressing gene transcription.[1][3] These effects typically manifest over hours to days.[4]
-
Non-genomic Effects: These are rapid cellular responses that occur within seconds to minutes and do not initially involve gene transcription or protein synthesis.[1][5] These effects are often initiated at the cell membrane through membrane-bound glucocorticoid receptors (mGRs) or by interactions with other cellular signaling components.[2][3]
Q2: How can I experimentally distinguish between genomic and non-genomic signaling?
A2: Several experimental strategies can be employed to dissect these two pathways:
-
Timescale Analysis: The most straightforward approach is to analyze cellular responses at very early time points (seconds to minutes) after MPP administration to capture non-genomic events before genomic effects can occur.
-
Inhibitors of Transcription and Translation: Use of inhibitors like actinomycin D (transcription inhibitor) and cycloheximide (translation inhibitor) can block the genomic pathway, isolating the non-genomic responses. However, careful controls are crucial to account for off-target effects.
-
Membrane-Impermeable MPP Conjugates: Utilizing MPP conjugated to a large molecule like bovine serum albumin (MPP-BSA) prevents the steroid from entering the cell. Any observed cellular response can then be attributed to membrane-initiated, non-genomic signaling.[6]
-
Receptor Antagonists: The use of specific glucocorticoid receptor antagonists, such as RU486, can help determine if the observed effects are GR-dependent.
Q3: What are the known signaling pathways involved in MPP's non-genomic effects?
A3: Non-genomic signaling of MPP is multifaceted and can involve several pathways:
-
G-protein Coupled Signaling: Evidence suggests the involvement of G-protein coupled receptors in mediating rapid corticosteroid actions.[1]
-
MAPK Cascades: The mitogen-activated protein kinase (MAPK) signaling pathway is a key player in non-genomic steroid effects.[3]
-
PI3K/AKT/mTOR and PI3K/AKT/FoxO1 Pathways: Studies have shown that MPP can modulate these pathways, influencing cellular processes like neuroinflammation.[7]
-
Ion Channel Modulation: Rapid changes in intracellular ion concentrations, such as calcium, have been observed following corticosteroid application.[2]
-
Cross-talk with other Receptors: Non-genomic actions can involve interactions with other receptor systems, such as the cannabinoid receptor type 1 (CB1).
Troubleshooting Guides
Guide 1: Using Transcription and Translation Inhibitors
Issue: Inconsistent or unexpected results when using actinomycin D or cycloheximide to isolate non-genomic effects.
| Potential Cause | Troubleshooting Step | Rationale |
| Inhibitor Toxicity | Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and incubation time for your specific cell type. | High concentrations or prolonged exposure to these inhibitors can induce cellular stress and apoptosis, confounding the results. |
| Incomplete Inhibition | Verify the effectiveness of the inhibitors by measuring the incorporation of radiolabeled uridine (for actinomycin D) or leucine (for cycloheximide) into RNA and protein, respectively. | Inadequate inhibition will lead to the incomplete separation of genomic and non-genomic effects. |
| Off-Target Effects | Include appropriate controls, such as vehicle-treated cells and cells treated with the inhibitor alone, to assess any non-specific effects of the inhibitors on your readout. | Cycloheximide has been shown to have effects on the actin cytoskeleton independent of protein synthesis inhibition.[8] |
| mRNA Stabilization | Be aware that cycloheximide can stabilize certain short-lived mRNAs, which could be a confounding factor in your analysis. | This can lead to an overestimation of the non-genomic contribution to a particular response. |
Guide 2: Co-Immunoprecipitation (Co-IP) of Membrane Glucocorticoid Receptors (mGRs)
Issue: Difficulty in detecting the interaction between MPP and mGRs or their associated proteins.
| Potential Cause | Troubleshooting Step | Rationale |
| Low Abundance of mGRs | Use a cell line known to express mGRs or consider overexpression systems. Optimize cell lysis to enrich for membrane proteins. | mGRs are typically expressed at much lower levels than their cytosolic counterparts.[6] |
| Weak or Transient Interactions | Perform cross-linking with agents like formaldehyde before cell lysis to stabilize the protein-protein interactions. | The interaction between MPP and mGRs, or mGRs and their signaling partners, may be transient and difficult to capture without stabilization. |
| Inappropriate Lysis Buffer | Use a mild lysis buffer containing non-ionic detergents (e.g., NP-40, Triton X-100) to solubilize membrane proteins without disrupting protein complexes. | Harsh detergents can denature proteins and disrupt interactions. |
| High Background/Non-specific Binding | Pre-clear the cell lysate with beads before adding the specific antibody. Use a blocking agent like BSA in your buffers. Increase the stringency of your wash steps. | These steps help to reduce the binding of non-target proteins to the beads and antibody. |
| Antibody Issues | Use an antibody specifically validated for Co-IP and for recognizing the mGR. Ensure the antibody isotype is compatible with the protein A/G beads. | Not all antibodies are suitable for Co-IP, and incorrect antibody-bead pairing will lead to poor immunoprecipitation. |
Experimental Protocols
Protocol 1: Western Blot Analysis of MPP-Induced Signaling
This protocol provides a general framework for analyzing changes in protein expression and phosphorylation following MPP treatment.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of MPP for various time points (e.g., 0, 5, 15, 30, 60 minutes for non-genomic effects; 1, 4, 12, 24 hours for genomic effects).
-
Include vehicle-treated controls.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, anti-total-ERK, anti-GR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
7. Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Quantitative Data Summary: Western Blot Parameters
| Parameter | Typical Range/Value | Notes |
| Protein Loading | 20-50 µg per lane | Optimize based on target protein abundance. |
| Primary Antibody Dilution | 1:500 - 1:2000 | Titrate for optimal signal-to-noise ratio. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Higher dilutions can reduce background. |
| Blocking Time | 1 hour | Can be extended to overnight at 4°C to reduce background. |
Protocol 2: Synthesis and Use of Methylprednisolone-BSA (MPP-BSA) Conjugate
This protocol outlines the general steps for creating a membrane-impermeable MPP conjugate to specifically study non-genomic effects.
1. Synthesis of MPP-hemisuccinate:
-
Dissolve MPP and succinic anhydride in pyridine.
-
Stir the reaction at room temperature.
-
Precipitate the product by adding the reaction mixture to water and acidifying with HCl.
-
Collect and dry the MPP-hemisuccinate product.
2. Activation of MPP-hemisuccinate:
-
Dissolve MPP-hemisuccinate, N-hydroxysuccinimide (NHS), and dicyclohexylcarbodiimide (DCC) in an appropriate solvent like THF.
-
Stir the reaction at room temperature to form the NHS ester of MPP-hemisuccinate.
3. Conjugation to BSA:
-
Dissolve BSA in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add the activated MPP-hemisuccinate to the BSA solution.
-
Stir the reaction at room temperature or 4°C.
4. Purification of MPP-BSA Conjugate:
-
Remove unconjugated MPP and byproducts by dialysis against PBS or using a desalting column.
5. Characterization of the Conjugate:
-
Confirm the conjugation and determine the molar ratio of MPP to BSA using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry.
6. Experimental Use:
-
Use the purified MPP-BSA conjugate to treat cells in culture.
-
Any observed rapid cellular responses can be attributed to the activation of membrane-initiated signaling pathways.
Signaling Pathway and Workflow Diagrams
References
- 1. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-genomic and genomic effects of steroids on neural activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Membrane Glucocorticoid Receptor Activation Induces Proteomic Changes Aligning with Classical Glucocorticoid Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylprednisolone Modulates the Tfr/Tfh ratio in EAE-Induced Neuroinflammation through the PI3K/AKT/FoxO1 and PI3K/AKT/mTOR Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloheximide Inhibits Actin Cytoskeletal Dynamics by Suppressing Signaling via RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ERα Antagonistic Activity: Methylpiperidino Pyrazole (MPP) vs. Fulvestrant and Tamoxifen
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Methylpiperidino pyrazole (MPP) with the established estrogen receptor alpha (ERα) antagonists, Fulvestrant and Tamoxifen, supported by experimental data and detailed protocols.
Introduction
The estrogen receptor alpha (ERα) is a key therapeutic target in hormone-dependent breast cancers. Endocrine therapies aim to modulate ERα signaling to inhibit tumor growth. This compound (MPP) is a highly selective ERα antagonist. This guide provides a comparative analysis of MPP's ERα antagonistic activity against two widely used clinical agents: Fulvestrant (a pure antagonist and selective estrogen receptor degrader, SERD) and Tamoxifen (a selective estrogen receptor modulator, SERM).
Mechanism of Action
The three compounds exhibit distinct mechanisms of action at the molecular level, which dictates their pharmacological profiles.
-
This compound (MPP): MPP is a nonsteroidal antagonist that is highly selective for ERα over ERβ.[1][2] It competitively binds to the ligand-binding domain of ERα, preventing the binding of the natural ligand, estradiol (E2). This binding induces a conformational change in the receptor that inhibits its transcriptional activation.[1]
-
Fulvestrant (ICI 182,780): Fulvestrant is a pure ERα antagonist with no known agonist activity.[3] It competitively binds to ERα and, importantly, promotes the degradation of the ERα protein.[4] This dual action of blocking and degrading the receptor leads to a more complete inhibition of estrogen signaling.
-
Tamoxifen: Tamoxifen is a SERM, exhibiting tissue-specific agonist or antagonist effects. In breast tissue, it acts as an ERα antagonist by competitively inhibiting estradiol binding.[3] However, it can have partial agonist effects in other tissues. Unlike MPP, classical SERMs like Tamoxifen show little to no selectivity between ERα and ERβ.[5]
Comparative Performance Data
The following tables summarize the quantitative data from various in vitro assays, providing a direct comparison of the ERα antagonistic activities of MPP, Fulvestrant, and Tamoxifen.
Table 1: Estrogen Receptor α (ERα) Binding Affinity
| Compound | Assay Type | Parameter | Value (nM) | Selectivity (ERα vs ERβ) |
| This compound (MPP) | Competitive Radioligand Binding | Ki | 5.6[1] | ~410-fold[1] |
| Fulvestrant (ICI 182,780) | Not specified | IC50 | 9.4 | Non-selective |
| Tamoxifen | Not specified | Not specified | Not specified | Non-selective[5] |
Table 2: Inhibition of ERα-Mediated Transcriptional Activity
| Compound | Assay Type | Cell Line | Parameter | Value (nM) |
| This compound (MPP) | ERE-Luciferase Reporter | Not specified | IC50 | 80[1] |
| Fulvestrant (ICI 182,780) | Not specified | Not specified | Not specified | Not specified |
| Tamoxifen | Not specified | Not specified | Not specified | Not specified |
Table 3: Inhibition of ERα-Positive Breast Cancer Cell Proliferation
| Compound | Assay Type | Cell Line | Parameter | Value (nM) |
| This compound (MPP) | Not specified | Not specified | Not specified | Not specified |
| Fulvestrant (ICI 182,780) | MTT Assay | MCF-7 | IC50 | 0.29 |
| Tamoxifen | MTT Assay | MCF-7 | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.
Competitive Radioligand Binding Assay for ERα
Objective: To determine the binding affinity (Ki) of a test compound for ERα.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to ERα.
Protocol:
-
Preparation of ERα: Utilize either purified recombinant human ERα or cytosol preparations from ERα-expressing tissues (e.g., rat uterus).
-
Incubation: In a multi-well plate, incubate a fixed concentration of [3H]-estradiol with varying concentrations of the test compound (MPP, Fulvestrant, or Tamoxifen) and the ERα preparation in a suitable binding buffer. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Equilibrium: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Separate bound from unbound radioligand using a method such as dextran-coated charcoal, hydroxylapatite, or filter-based separation.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
ERE-Luciferase Reporter Gene Assay
Objective: To measure the ability of a compound to inhibit ERα-mediated gene transcription.
Principle: This cell-based assay uses a reporter gene (luciferase) under the control of an estrogen response element (ERE). Inhibition of ERα activity results in a decrease in luciferase expression.
Protocol:
-
Cell Culture and Transfection: Culture an appropriate cell line (e.g., MCF-7 or HEK293) and transiently or stably transfect them with two plasmids: one expressing human ERα and another containing an ERE-driven luciferase reporter gene.
-
Treatment: Seed the transfected cells in a multi-well plate and treat them with a fixed concentration of estradiol to induce ERα activity, along with varying concentrations of the test compound. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminometry: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
MCF-7 Cell Proliferation (MTT) Assay
Objective: To assess the effect of a compound on the proliferation of ERα-positive breast cancer cells.
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the test compound in the presence of a low concentration of estradiol to stimulate proliferation. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the cells for a period of 3 to 5 days.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log concentration of the test compound to determine the IC50 value for cell growth inhibition.
Visualizations
ERα Signaling Pathway
Caption: Overview of the genomic and non-genomic ERα signaling pathways.
Experimental Workflow for ERα Antagonist Validation
Caption: A typical experimental workflow for validating ERα antagonistic activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Selective Estrogen Receptor Covalent Antagonists for the Treatment of ERαWT and ERαMUT Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methylpiperidino Pyrazole (MPP) and Tamoxifen in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Methylpiperidino pyrazole (MPP) and tamoxifen, two estrogen receptor (ER) antagonists utilized in the context of breast cancer research. The following sections present a compilation of experimental data on their effects on cell viability and apoptosis, detailed experimental protocols for key assays, and visualizations of their respective signaling pathways.
Quantitative Data Comparison
The following tables summarize the quantitative data gathered from various studies on the efficacy of MPP and tamoxifen in cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, the data presented here is a collation from different sources to provide a comparative perspective.
Table 1: Comparative Efficacy on Cell Viability (IC50)
| Compound | Cell Line | Assay | IC50 Value | Citation(s) |
| Tamoxifen | MCF-7 (ER+) | MTT | 4.506 µg/mL | [1] |
| MCF-7 (ER+) | MTT | 10.045 µM | ||
| MCF-7 (ER+) | MTT | 1.02 µM | ||
| MCF-7 (ER+) | Cell Viability | ~12.5 µM | [2] | |
| MDA-MB-231 (ER-) | MTT | 2230 µM | ||
| MPP | RL95-2 (Endometrial) | Cell Viability | 20.01 µM | [3] |
| HEC-1 (Endometrial) | ERα TranscriptionalInhibition | 80 nM | [4] |
Note: ER+ denotes Estrogen Receptor positive, and ER- denotes Estrogen Receptor negative.
Table 2: Comparative Efficacy on Apoptosis
| Compound | Cell Line | Method | Apoptosis Induction | Citation(s) |
| Tamoxifen | MCF-7 (ER+) | Flow Cytometry | 32.4% Early Apoptosis,5.9% Late Apoptosis | |
| MPP | Endometrial Cancerand oLE cell lines | Not Specified | Significant apoptosis induced at 1 nM | [5] |
| MCF-7 (ER+) | Flow Cytometry | Enhances silibinin-induced apoptosis | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of MPP or tamoxifen and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed breast cancer cells in 6-well plates and treat with desired concentrations of MPP or tamoxifen for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Western Blot for Estrogen Receptor Alpha (ERα)
Western blotting is used to detect the expression levels of specific proteins.
Protocol:
-
Cell Lysis: Treat breast cancer cells with MPP or tamoxifen. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the signaling pathways of MPP and tamoxifen, as well as a typical experimental workflow for their comparison.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Tamoxifen Rechallenge Decreases Metastatic Potential but Increases Cell Viability and Clonogenicity in a Tamoxifen-Mediated Cytotoxicity-Resistant Subline of Human Breast MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The effects of the selective estrogen receptor modulators, methyl-piperidino-pyrazole (MPP), and raloxifene in normal and cancerous endometrial cell lines and in the murine uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Methylpiperidino Pyrazole (MPP) vs. Fulvestrant for Estrogen Receptor-Alpha Downregulation
For researchers and professionals in drug development, understanding the precise mechanism of action of compounds targeting Estrogen Receptor-Alpha (ERα) is paramount. This guide provides a detailed, data-driven comparison of two prominent ERα modulators: Methylpiperidino pyrazole (MPP) and Fulvestrant. While both are classified as ERα antagonists, their effects on the ERα protein level are fundamentally different.
Fulvestrant, a well-established therapeutic, is a Selective Estrogen Receptor Degrader (SERD) that leads to the proteasomal degradation of the ERα protein.[1][2] In contrast, this compound (MPP) is a highly selective ERα antagonist that blocks its transcriptional activity without inducing significant protein degradation.[3] This core mechanistic difference has significant implications for their biological effects and potential therapeutic applications.
Executive Summary of Key Differences
| Feature | This compound (MPP) | Fulvestrant (ICI 182,780) |
| Primary Mechanism | Selective ERα Antagonist | Selective ERα Degrader (SERD) |
| Effect on ERα Protein Level | No significant degradation; may reduce phosphorylation.[4] | Induces proteasomal degradation, leading to a significant reduction in total ERα protein levels.[5][6] |
| ERα Selectivity | Highly selective for ERα over ERβ (over 200-fold).[7] | Antagonist for both ERα and ERβ.[8] |
| Mode of Action | Competitively binds to ERα, inhibiting its transcriptional activation.[7] | Binds to ERα, induces a conformational change, leading to ubiquitination and degradation.[2] |
| Reported Efficacy Metric | Inhibition of ERα transcriptional activation (IC50: 80 nM).[7] | ERα protein degradation (e.g., ~50% reduction in MCF-7 cells at 1 µM after 6 hours).[9] |
Mechanism of Action: Antagonism vs. Degradation
The distinct actions of MPP and Fulvestrant on ERα signaling are best understood by visualizing their pathways. MPP acts as a classic competitive antagonist, occupying the ligand-binding site of ERα and preventing the conformational changes necessary for transcriptional activation. Fulvestrant, however, goes a step further. Upon binding, it induces a conformational change that destabilizes the receptor, marking it for destruction by the cell's protein disposal machinery, the proteasome.
Experimental Data: A Comparative Overview
Direct comparative studies highlight the functional divergence between MPP and Fulvestrant. In rat lactotroph GH3 cells, Fulvestrant (referred to as ICI 182,780) induced proteasome-mediated degradation of ERα, whereas MPP, despite being a potent ERα antagonist, did not promote its degradation.[3] While both compounds were effective at suppressing the expression of the prolactin gene (an ERα-regulated gene), only Fulvestrant was able to inhibit cell proliferation, suggesting that the degradation of the ERα protein is crucial for inhibiting this downstream effect.[3]
Quantitative Comparison of ERα Modulation
| Parameter | This compound (MPP) | Fulvestrant | Cell Line | Reference |
| ERα Protein Level | No significant change | ~50% decrease (at 1 µM, 6h) | MCF-7 | [9] |
| ERα Transcriptional Activity | IC50 = 80 nM (inhibition of E2-induced transcription) | Potent inhibition | HEC-1 | [7] |
| Cell Proliferation | No inhibition | Inhibition | GH3 | [3] |
Experimental Protocols
To aid researchers in replicating and expanding upon these findings, detailed methodologies for key experiments are provided below.
Western Blot for ERα Protein Levels
This protocol is essential for quantifying the total amount of ERα protein in cells following treatment.
Protocol Steps:
-
Cell Culture and Treatment: Plate ERα-positive cells, such as MCF-7, at a desired density. After allowing the cells to adhere, treat them with various concentrations of MPP, Fulvestrant, or a vehicle control for a specified duration (e.g., 6, 24, or 48 hours).
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for ERα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
ERα Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to either activate or inhibit ERα-mediated gene transcription.
Protocol Steps:
-
Cell Culture and Transfection: Seed cells (e.g., MCF-7 or HEC-1) in a multi-well plate. Transfect the cells with a plasmid containing an Estrogen Response Element (ERE) driving the expression of a reporter gene, such as luciferase, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.[10][11]
-
Compound Treatment: After transfection, treat the cells with a known ERα agonist like estradiol (E2) in the presence or absence of varying concentrations of MPP or Fulvestrant.[10]
-
Cell Lysis and Luciferase Measurement: After the treatment period (e.g., 18-24 hours), lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer and a dual-luciferase reporter assay system.[11]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the inhibition of E2-induced luciferase activity by MPP or Fulvestrant to determine their antagonistic potency (e.g., IC50 value).
Conclusion
The experimental evidence clearly delineates two distinct modes of ERα antagonism for this compound and Fulvestrant. Fulvestrant acts as a true ERα downregulator by promoting the degradation of the receptor, a mechanism that has been linked to its potent anti-proliferative effects. MPP, on the other hand, functions as a highly selective antagonist of ERα's transcriptional activity without significantly affecting the receptor's protein stability. This makes MPP a valuable tool for dissecting the specific transcriptional roles of ERα, while Fulvestrant serves as a benchmark for ERα degradation and a potent therapeutic agent. The choice between these compounds will depend on the specific research question or therapeutic goal, with their differing mechanisms offering unique advantages for studying and targeting ERα-driven processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Fulvestrant-induced cell death and proteasomal degradation of estrogen receptor α protein in MCF-7 cells require the CSK c-Src tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of estrogen receptor alpha expression and function in MCF-7 cells by kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Membrane estrogen receptor-alpha levels in MCF-7 breast cancer cells predict cAMP and proliferation responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Head-to-Head Comparison of MPP and PHTPP for Estrogen Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to ERα and ERβ Antagonists
The selective modulation of estrogen receptor (ER) subtypes, ERα and ERβ, is a critical strategy in the development of targeted therapies for a range of diseases, including breast cancer, osteoporosis, and neurodegenerative disorders. The distinct tissue distribution and often opposing physiological roles of ERα and ERβ necessitate the use of highly selective pharmacological tools to dissect their individual contributions and to design safer and more effective drugs. This guide provides a head-to-head comparison of two widely used selective antagonists: Methyl-piperidino-pyrazole (MPP), a selective ERα antagonist, and 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP), a selective ERβ antagonist.
Quantitative Comparison of Binding Affinity and Selectivity
The cornerstone of subtype-selective pharmacology lies in the differential binding affinity of a compound for its target receptors. The following table summarizes the key quantitative parameters for MPP and PHTPP, highlighting their respective selectivities for ERα and ERβ.
| Parameter | MPP | PHTPP | Reference |
| Target Receptor | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | [1] |
| Binding Affinity (Ki) | ERα: 2.7 nM ERβ: 1800 nM | ERα: ~720 nM (estimated) ERβ: ~20 nM | [2] |
| Selectivity | >200-fold for ERα over ERβ | 36-fold for ERβ over ERα | [1][3][4] |
| Functional Activity | Silent Antagonist | Full Antagonist | [1] |
Note on PHTPP Ki estimation: The Ki values for PHTPP are estimated based on its reported 36-fold selectivity for ERβ over ERα and a published IC50 value which was used to derive an approximate Ki value.
Experimental Methodologies
The data presented in this guide are derived from established and validated experimental protocols. Below are detailed methodologies for the key assays used to characterize the subtype selectivity of MPP and PHTPP.
Competitive Radioligand Binding Assay (for MPP)
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Protocol Outline:
-
Receptor Preparation: Cell lysates or purified recombinant ERα and ERβ proteins are used as the source of the receptors.
-
Radioligand: A radiolabeled estrogen, typically [³H]-Estradiol, is used at a concentration near its dissociation constant (Kd) for the respective receptor.
-
Competition: A fixed concentration of the receptor and radioligand are incubated with increasing concentrations of the unlabeled test compound (MPP).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, commonly by vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Reporter Gene Assay (for PHTPP)
This cell-based functional assay measures the ability of a compound to antagonize the transcriptional activity of a target receptor.
Protocol Outline (using HEC-1 cells):
-
Cell Culture: Human endometrial adenocarcinoma cells (HEC-1), which endogenously express ERs, are cultured in appropriate media.
-
Transient Transfection: Cells are transiently transfected with two plasmids:
-
An ER expression vector (containing the cDNA for either human ERα or ERβ).
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Treatment: After transfection, cells are treated with a known ER agonist (e.g., 17β-estradiol) to stimulate reporter gene expression, in the presence or absence of increasing concentrations of the test antagonist (PHTPP).
-
Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for gene transcription and protein expression.
-
Lysis and Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase activity) is measured using a luminometer.
-
Data Analysis: The antagonist activity is determined by the reduction in agonist-stimulated reporter gene expression. The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist response, is calculated.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
Estrogen Receptor Signaling Pathways
Caption: Overview of Estrogen Receptor signaling pathways.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow for Reporter Gene Assay
Caption: Workflow for a reporter gene assay.
Conclusion
Both MPP and PHTPP are invaluable tools for the specific interrogation of ERα and ERβ signaling. MPP demonstrates high selectivity and potent antagonism for ERα, making it an excellent choice for studies focused on this subtype. PHTPP offers robust selectivity for ERβ and serves as a reliable antagonist for investigating ERβ-mediated effects. The choice between these compounds will ultimately depend on the specific research question and the ER subtype of interest. The experimental protocols outlined provide a foundation for the rigorous and reproducible characterization of these and other subtype-selective ER modulators.
References
A Comparative Analysis of Methylpiperidino Pyrazole (MPP) and Newer Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Methylpiperidino pyrazole (MPP), a highly selective estrogen receptor alpha (ERα) antagonist, with newer generation Selective Estrogen Receptor Modulators (SERMs) such as bazedoxifene and lasofoxifene. This document synthesizes experimental data on receptor binding affinity, transcriptional activity, and in vivo effects to offer a comprehensive resource for researchers in pharmacology and drug development.
Executive Summary
This compound (MPP) is a potent and highly selective antagonist of Estrogen Receptor α (ERα) in in vitro settings. Its exceptional selectivity makes it a valuable research tool for elucidating the specific roles of ERα. However, its therapeutic potential is complicated by evidence of in vivo metabolic conversion, leading to partial agonist activity. In contrast, newer SERMs like bazedoxifene and lasofoxifene exhibit more complex pharmacological profiles, acting as antagonists in some tissues (e.g., breast) and agonists in others (e.g., bone), with a more favorable and predictable in vivo profile for therapeutic applications such as osteoporosis and management of menopausal symptoms. This guide delves into the quantitative data and experimental methodologies that underpin these distinctions.
Data Presentation: Comparative Binding Affinities and Transcriptional Activities
The following table summarizes the binding affinities and antagonist potencies of MPP and selected newer SERMs for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Binding Affinity (IC₅₀, nM) | Relative Binding Affinity (RBA, %) | Antagonist Potency (IC₅₀, nM) |
| This compound (MPP) | ERα | 2.7[1][2], 5.6[3] | - | 12[4] | 80[3][4] |
| ERβ | 1800[1], 2300[3] | - | <0.1[4] | >10,000[4] | |
| Bazedoxifene | ERα | - | 23[5], 26[6] | - | - |
| ERβ | - | 85[5], 99[6] | - | - | |
| Lasofoxifene | ERα | 0.21[1] | 1.5[5][7] | 10.2–166 | - |
| ERβ | - | - | 19.0 | - | |
| Raloxifene | ERα | - | 4[5] | 41.2 | - |
| ERβ | - | - | 5.34 | - |
Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are measures of binding affinity, where a lower value indicates higher affinity. RBA (relative binding affinity) is expressed as a percentage relative to estradiol (100%). Antagonist potency (IC₅₀) in this context refers to the concentration required to inhibit estrogen-induced transcriptional activation by 50%.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound for estrogen receptors compared to a radiolabeled ligand, typically [³H]-estradiol.
Materials:
-
Rat uterine cytosol (as a source of ERα and ERβ)
-
[³H]-17β-estradiol (radiolabeled estradiol)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Test compounds (MPP, bazedoxifene, lasofoxifene, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
Scintillation fluid and vials
Procedure:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized female rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors.
-
Assay Incubation: A constant concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM) is incubated with a fixed amount of uterine cytosol protein (e.g., 50-100 µg) in the presence of increasing concentrations of the unlabeled test compound. Non-specific binding is determined in parallel tubes containing a high concentration of unlabeled estradiol.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the mixture is incubated with HAP slurry, which binds the receptor-ligand complexes. The HAP is then washed to remove unbound ligand.
-
Quantification: The radioactivity of the bound [³H]-17β-estradiol is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC₅₀) is calculated. The Kᵢ value can then be determined using the Cheng-Prusoff equation.
ERα Transcriptional Activation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of a compound to act as an agonist or antagonist of ERα-mediated gene transcription.
Materials:
-
Human endometrial cancer cells (e.g., HEC-1) or other suitable cell line.[4]
-
Expression plasmid for human ERα.
-
Reporter plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).[4]
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Test compounds and 17β-estradiol.
-
Luciferase assay system.
Procedure:
-
Cell Culture and Transfection: Cells are cultured to an appropriate confluency and then co-transfected with the ERα expression plasmid and the ERE-luciferase reporter plasmid.[4]
-
Compound Treatment: After transfection, the cells are treated with the test compound alone (to assess agonist activity) or in combination with a fixed concentration of 17β-estradiol (e.g., 1 nM) to assess antagonist activity.[4]
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene expression.[4]
-
Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: For agonist assays, the concentration that produces 50% of the maximal response (EC₅₀) is determined. For antagonist assays, the concentration that inhibits 50% of the estradiol-induced response (IC₅₀) is calculated.
In Vivo Uterotrophic Assay
This assay assesses the estrogenic (agonist) or anti-estrogenic (antagonist) activity of a compound in vivo by measuring its effect on uterine weight in immature or ovariectomized female rodents.
Materials:
-
Immature or ovariectomized female rats or mice.
-
Test compounds and a positive control (e.g., ethinyl estradiol).
-
Vehicle for compound administration (e.g., corn oil).
-
Animal balance and dissection tools.
Procedure:
-
Animal Preparation and Dosing: Immature female rats (e.g., 21-22 days old) or ovariectomized adult rats are randomly assigned to treatment groups. The animals are administered the test compound or vehicle daily for a set period (e.g., three consecutive days) via oral gavage or subcutaneous injection.
-
Endpoint Measurement: On the day after the final dose, the animals are euthanized, and their uteri are carefully dissected and weighed.
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A significant increase in uterine weight indicates estrogenic (agonist) activity, while a significant inhibition of estradiol-induced uterine weight gain in an antagonist protocol indicates anti-estrogenic activity.
Signaling Pathways and Mechanisms of Action
The differential effects of MPP and newer SERMs can be attributed to their distinct interactions with the estrogen receptor and the subsequent downstream signaling events.
MPP, in vitro, acts as a pure antagonist at ERα. It binds to the receptor and induces a conformation that prevents the recruitment of coactivators necessary for gene transcription, effectively silencing estrogen-mediated signaling.[1]
Newer SERMs, on the other hand, induce unique receptor conformations that are intermediate between a full agonist and a full antagonist. This results in tissue-specific recruitment of coactivators or corepressors, leading to their mixed agonist/antagonist profile. For instance, in bone tissue, a SERM-ER complex might recruit coactivators, leading to estrogen-like effects and increased bone density. In breast tissue, the same complex might preferentially recruit corepressors, blocking estrogen-fueled cell proliferation.
Furthermore, some newer SERMs like bazedoxifene have been shown to modulate other signaling pathways, such as inhibiting IL-6/GP130 signaling, which contributes to their anti-cancer effects independent of their ER activity.
In Vivo Considerations: The Case of MPP's Agonist Activity
A critical point of differentiation for MPP is its observed in vivo activity. While a potent ERα antagonist in vitro, studies in animal models have shown that MPP can exhibit partial agonist effects, such as increasing uterine weight in ovariectomized mice.[4] This is hypothesized to be due to the metabolic cleavage of MPP's side chain, converting it back to its parent compound, a known ERα agonist.[4] This highlights the importance of in vivo studies in drug development and illustrates a significant limitation of MPP for therapeutic use compared to newer SERMs, which are designed for greater metabolic stability and predictable in vivo effects.
Conclusion
This compound stands out as a highly selective and potent in vitro antagonist of ERα, making it an invaluable tool for basic research aimed at dissecting the specific functions of this estrogen receptor subtype. However, its potential for in vivo metabolic conversion to an agonist raises significant concerns for its therapeutic applicability.
Newer SERMs, such as bazedoxifene and lasofoxifene, while less selective for ERα over ERβ compared to MPP, offer a more nuanced and therapeutically advantageous profile. Their tissue-specific agonist and antagonist activities, coupled with greater metabolic stability, have led to their successful development for treating complex conditions like postmenopausal osteoporosis and for breast cancer risk reduction. The choice between using MPP and a newer SERM will, therefore, depend on the specific research or clinical objective: MPP for precise in vitro ERα antagonism and newer SERMs for in vivo applications requiring a tissue-selective modulation of estrogenic activity. Future research may focus on developing ERα-selective antagonists with improved in vivo stability to combine the high selectivity of MPP with the favorable pharmacokinetic profiles of newer SERMs.
References
- 1. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lasofoxifene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Lasofoxifene and Methylpiperidino Pyrazole in ER-Positive Models
In the landscape of endocrine therapies for estrogen receptor-positive (ER+) malignancies, Lasofoxifene and Methylpiperidino pyrazole (MPP) represent two distinct modulators of the estrogen receptor alpha (ERα). Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), exhibits a dual agonist/antagonist profile in a tissue-specific manner. In contrast, MPP is characterized as a highly selective ERα antagonist, designed for potent and specific inhibition of ERα-mediated signaling. This guide provides a comparative overview of their performance in preclinical ER-positive models, supported by available experimental data and detailed methodologies.
Mechanism of Action and Signaling Pathways
Lasofoxifene, as a SERM, binds to ERα and induces a conformational change in the receptor. In breast cancer cells, this conformation predominantly leads to the recruitment of corepressors, thereby inhibiting the transcription of estrogen-responsive genes and arresting cell proliferation.[1] In other tissues, such as bone, it can recruit coactivators, leading to beneficial estrogenic effects.[1]
This compound (MPP) is a pure antagonist of ERα.[2] It binds to ERα with high affinity and selectivity, effectively blocking the binding of estradiol and preventing the receptor from adopting an active conformation.[2][3] This leads to a complete shutdown of ERα-mediated gene transcription.[2]
Caption: Estrogen Receptor Alpha (ERα) Signaling Pathway Modulation.
Quantitative Data Presentation
The following tables summarize the available quantitative data for Lasofoxifene and MPP from various in vitro and in vivo studies. Direct comparative studies are limited; therefore, data is presented for each compound individually.
Table 1: In Vitro Activity of Lasofoxifene and this compound
| Compound | Assay Type | Cell Line | Parameter | Value | Reference(s) |
| Lasofoxifene | Transcriptional Reporter | MCF-7 | IC50 | 0.34 ± 0.10 nM | [1] |
| Cell Viability | T47D | IC50 | Not specified in abstracts | ||
| This compound (MPP) | ERα Binding Affinity | - | Ki | 2.7 nM | [3] |
| Transcriptional Activation | HEC-1 | IC50 | 80 nM | [4] | |
| Cell Viability | RL95-2 | IC50 | Concentration-dependent cytotoxicity observed | [5] |
Table 2: In Vivo Efficacy of Lasofoxifene in ER-Positive Xenograft Models
| Model | Treatment | Dosing Schedule | Outcome | Reference(s) |
| MCF-7 WT, Y537S, D538G Xenografts (MIND Model) | Lasofoxifene | 1, 5, 10 mg/kg; 5 days/wk SQ | Significant inhibition of tumor growth at all doses for Y537S, and at 10 mg/kg for WT and D538G. More effective than fulvestrant for Y537S tumors. | [6][7] |
| MCF-7 Y537S and D538G Xenografts (MIND Model) | Lasofoxifene (10 mg/kg; 5/week SQ) +/- Palbociclib (100 mg/kg gavage; 5/week) | - | As monotherapy, more effective than fulvestrant at inhibiting primary tumor growth and metastases. Combination with palbociclib was more potent than fulvestrant/palbociclib. | [8][9] |
| Letrozole-resistant MCF7 LTLT Xenografts | Lasofoxifene +/- Palbociclib | - | Significantly reduced primary tumor growth versus vehicle. | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison of findings.
Lasofoxifene: Mammary Intraductal (MIND) Xenograft Model
Objective: To evaluate the efficacy of Lasofoxifene in inhibiting tumor growth and metastasis of ER-positive breast cancer cells in a clinically relevant in vivo model.
Cell Lines: Luciferase-GFP tagged MCF-7 cells expressing wild-type, Y537S, or D538G ERα.[9][12]
Animal Model: Female NSG (NOD scid gamma) mice.[7][9]
Procedure:
-
MCF-7 cell variants are cultured and prepared for injection.
-
Mice are anesthetized, and a small incision is made to expose the inguinal mammary gland.
-
A suspension of the engineered MCF-7 cells is injected into the mammary duct via the nipple.[6][7]
-
Tumor growth is monitored in vivo using a Xenogen IVIS imager to detect luciferase activity.[6][7]
-
Once tumors are established, mice are randomized into treatment groups.
-
Treatment is administered as per the specified dosing schedule (e.g., Lasofoxifene at 1, 5, or 10 mg/kg, 5 days/week, subcutaneously).[6][7]
-
Tumor growth is monitored regularly via imaging and terminal tumor weight measurements.[9][12]
-
Metastasis to distal sites (e.g., lung, liver) is assessed by ex vivo luminescence imaging and histological analysis at the end of the study.[9]
Caption: Workflow for the Mammary Intraductal (MIND) Xenograft Model.
This compound (MPP): ERα Binding and Transcriptional Activation Assays
Objective: To determine the binding affinity and antagonist activity of MPP on ERα.
ERα Binding Assay (Competitive Radiometric Assay):
-
ERα protein is incubated with a radiolabeled estrogen (e.g., [3H]estradiol).
-
Increasing concentrations of unlabeled MPP are added to compete with the radiolabeled estrogen for binding to ERα.
-
After incubation, bound and unbound radioligand are separated.
-
The amount of bound radioactivity is measured, and the concentration of MPP that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki (inhibitory constant) is calculated from the IC50 value.[4]
Transcriptional Activation Assay (Reporter Gene Assay):
-
Human endometrial cancer cells (HEC-1) are transfected with expression plasmids for ERα and an estrogen-responsive reporter gene construct (e.g., 2xERE-pS2-Luc).[4]
-
Transfected cells are treated with estradiol (E2) to induce reporter gene expression.
-
For antagonist assessment, cells are co-treated with E2 and increasing concentrations of MPP.[4]
-
After a 24-hour incubation, cell lysates are prepared, and luciferase activity is measured.[4]
-
The concentration of MPP that inhibits 50% of the E2-induced luciferase activity (IC50) is determined.[4]
Caption: Workflow for MPP In Vitro Assays.
Concluding Remarks
Lasofoxifene has demonstrated significant antitumor activity in various ER-positive breast cancer models, including those with acquired resistance mutations, positioning it as a promising therapeutic agent. The available data for this compound establishes it as a potent and highly selective tool for studying ERα-mediated signaling. While direct comparative efficacy data is lacking, their distinct mechanisms of action suggest different therapeutic applications. Lasofoxifene's SERM activity may offer benefits in specific contexts, such as bone health, while MPP's profile as a pure ERα antagonist makes it a valuable research compound for dissecting ERα-specific pathways. Further studies directly comparing these and other next-generation endocrine therapies are warranted to better define their respective clinical potential in ER-positive cancers.
References
- 1. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonists selective for estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. oncology-abstracts.org [oncology-abstracts.org]
- 8. sermonixpharma.com [sermonixpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Lasofoxifene as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lasofoxifene as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methylpiperidino Pyrazole (MPP): A Comparative Guide to its Nuclear Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Methylpiperidino pyrazole (MPP) is a well-established potent and selective antagonist of Estrogen Receptor α (ERα), a key regulator of numerous physiological processes.[1][2] Its high affinity and selectivity for ERα over its closely related subtype, Estrogen Receptor β (ERβ), have made it a valuable tool for dissecting the specific roles of ERα in various biological systems. However, a comprehensive understanding of its potential interactions with other members of the nuclear receptor superfamily is crucial for a complete assessment of its pharmacological profile and potential off-target effects.
This guide provides a comparative analysis of the known cross-reactivity of MPP with other nuclear receptors, supported by available experimental data. It also outlines the detailed methodologies for key experiments used to assess such interactions and presents diagrams of relevant signaling pathways and experimental workflows.
Quantitative Analysis of MPP Cross-Reactivity
| Target Receptor | Ligand | Assay Type | Species | K_i_ (nM) | IC_50_ (nM) | Selectivity (fold) vs. ERα | Reference |
| Estrogen Receptor α (ERα) | MPP | Radioligand Binding | Human | 5.6 | - | - | [2] |
| MPP | Transcriptional Activation | Human | - | 80 | - | [2] | |
| Estrogen Receptor β (ERβ) | MPP | Radioligand Binding | Human | 2300 | - | ~410 | [2] |
Note: A higher K_i_ value indicates lower binding affinity. The selectivity is calculated based on the ratio of K_i_ values (ERβ/ERα).
Further experimental studies are required to determine the binding affinity and functional activity of MPP against other nuclear receptors, such as the Androgen Receptor (AR), Progesterone Receptor (PR), Glucocorticoid Receptor (GR), and others.
Experimental Protocols
To assess the cross-reactivity of a compound like MPP against a panel of nuclear receptors, two primary types of in vitro assays are commonly employed: competitive binding assays and reporter gene assays.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to a specific nuclear receptor.
Objective: To determine the binding affinity (K_i_) of MPP for various nuclear receptors.
Materials:
-
Purified full-length nuclear receptor proteins or ligand-binding domains (LBDs).
-
Radiolabeled ligands specific for each nuclear receptor (e.g., [³H]-Estradiol for ERα, [³H]-Dihydrotestosterone for AR).
-
Test compound (MPP) at various concentrations.
-
Scintillation fluid and a scintillation counter.
-
Assay buffer (e.g., Tris-based buffer with additives to ensure protein stability).
Methodology:
-
Incubation: A constant concentration of the specific radiolabeled ligand and the nuclear receptor protein are incubated with increasing concentrations of the unlabeled test compound (MPP).
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as filtration through glass fiber filters (which retain the protein-ligand complex) or size-exclusion chromatography.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The IC_50_ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The K_i_ (inhibition constant) is then calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radiolabeled ligand and K_d_ is its dissociation constant.
Nuclear Receptor Reporter Gene Assay
This cell-based assay measures the functional activity of a test compound as an agonist or antagonist of a specific nuclear receptor.
Objective: To determine if MPP can activate or inhibit the transcriptional activity of various nuclear receptors.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HeLa, or a cell line endogenously expressing the target receptor).
-
An expression vector containing the full-length nuclear receptor or its LBD fused to a GAL4 DNA-binding domain.
-
A reporter vector containing a luciferase gene under the control of a promoter with response elements for the specific nuclear receptor (or GAL4 upstream activating sequences for the hybrid receptor).
-
A transfection reagent.
-
Test compound (MPP) at various concentrations.
-
A reference agonist and antagonist for each nuclear receptor.
-
Luciferase assay reagent and a luminometer.
Methodology:
-
Transfection: The cells are co-transfected with the nuclear receptor expression vector and the reporter vector.
-
Treatment: After an incubation period to allow for receptor expression, the cells are treated with various concentrations of the test compound (MPP) in the presence (for antagonist testing) or absence (for agonist testing) of a known reference agonist.
-
Incubation: The cells are incubated for a further period (e.g., 18-24 hours) to allow for any changes in gene expression to occur.
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of the luciferase substrate.
-
Data Analysis: The luciferase activity is normalized to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. The data are then plotted as the fold activation or percent inhibition versus the concentration of the test compound to determine the EC_50_ (for agonists) or IC_50_ (for antagonists).
Mandatory Visualizations
Estrogen Receptor α (ERα) Signaling Pathway
// Edges E2 -> ERa_inactive [label="Genomic Pathway", style=dashed, color="#202124"]; E2 -> mERa [label="Non-Genomic\nPathway", style=dashed, color="#202124"]; E2 -> GPCR [style=dashed, color="#202124"];
ERa_inactive -> HSPs [dir=none, style=dotted, color="#5F6368"]; ERa_inactive -> ERa_active [label="Dimerization", color="#EA4335"]; ERa_active -> ERE [label="Binds to DNA", color="#34A853"]; ERE -> Gene_Transcription [label="Regulates", color="#34A853"]; ERa_active -> AP1_SP1 [label="Tethered Pathway", style=dashed, color="#34A853"]; AP1_SP1 -> Gene_Transcription [label="Regulates", color="#34A853"];
mERa -> PI3K_Akt [color="#4285F4"]; mERa -> MAPK [color="#4285F4"]; GPCR -> PI3K_Akt [color="#4285F4"]; RTK -> MAPK [color="#4285F4"]; PI3K_Akt -> ERa_active [label="Phosphorylates", style=dotted, color="#FBBC05"]; MAPK -> ERa_active [label="Phosphorylates", style=dotted, color="#FBBC05"]; } END_DOT
Caption: Overview of ERα Signaling Pathways.
Experimental Workflow for Nuclear Receptor Cross-Reactivity Screening
// Nodes start [label="Start: Test Compound (MPP)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; primary_screen [label="Primary Screen:\nRadioligand Binding Assay", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; receptor_panel [label="Nuclear Receptor Panel\n(AR, PR, GR, etc.)", shape=cylinder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; determine_ki [label="Determine Ki values", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; significant_binding [label="Significant Binding?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; secondary_screen [label="Secondary Screen:\nReporter Gene Assay", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; determine_activity [label="Determine Agonist/Antagonist\nActivity (EC50/IC50)", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_binding [label="No Significant\nCross-Reactivity", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; cross_reactive [label="Cross-Reactivity Identified", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> primary_screen [color="#202124"]; receptor_panel -> primary_screen [color="#202124"]; primary_screen -> determine_ki [color="#202124"]; determine_ki -> significant_binding [color="#202124"]; significant_binding -> secondary_screen [label="Yes", color="#34A853"]; significant_binding -> no_binding [label="No", color="#5F6368"]; secondary_screen -> determine_activity [color="#202124"]; determine_activity -> cross_reactive [color="#202124"]; } END_DOT
Caption: Workflow for Cross-Reactivity Assessment.
References
A Researcher's Guide to Controls in Methylpiperidino Pyrazole (MPP) Experiments
For researchers, scientists, and drug development professionals investigating the effects of Methylpiperidino pyrazole (MPP), a potent and selective Estrogen Receptor α (ERα) antagonist, the proper use of controls is paramount for the generation of robust and interpretable data. This guide provides a comparative overview of appropriate positive and negative controls in MPP experiments, supported by experimental data and detailed protocols.
Comparison of Positive and Negative Controls
Effective experimental design hinges on the inclusion of controls that validate the assay's responsiveness and establish a baseline for comparison. In the context of MPP, which primarily acts as an ERα antagonist, the choice of controls is critical to delineate its specific effects.
Positive Controls are essential to confirm that the experimental system is responsive to ERα modulation. The most common and effective positive control in MPP studies is β-estradiol (E2) , the primary endogenous agonist for estrogen receptors.[1][2][3][4] By demonstrating a measurable effect of β-estradiol that is subsequently inhibited or reversed by MPP, researchers can confidently attribute the observed changes to ERα antagonism.
Negative Controls establish a baseline and account for non-specific effects. A vehicle control (the solvent used to dissolve MPP and other compounds, e.g., DMSO) is the most fundamental negative control.[3][4] This allows for the assessment of the compound's effect relative to any potential impact of the vehicle itself. In cell-based assays, an additional and powerful negative control involves using cell lines that do not express ERα. This helps to confirm that the effects of MPP are specifically mediated through its target receptor.
Quantitative Data Summary
The following table summarizes key quantitative data from experiments utilizing MPP and relevant controls. This data highlights the compound's potency and selectivity for ERα.
| Compound/Control | Parameter | Value | Cell Line/System | Reference |
| MPP | Ki for ERα | 5.6 nM | Radioligand Binding Assay | [5] |
| MPP | Ki for ERβ | 2.3 µM | Radioligand Binding Assay | [5] |
| MPP | IC50 (ERα transcriptional activation) | 80 nM | HEC-1 cells | [5][6] |
| MPP | IC50 (Cell Viability) | 20.01 µM | RL95-2 cells | [1][2] |
| β-estradiol | Positive Control | Induces ERα-mediated gene expression and proliferation | Various | [1][3][4] |
| Vehicle (e.g., DMSO) | Negative Control | No significant effect on ERα activity | Various | [3][4] |
Key Experimental Protocols
Below are detailed methodologies for common experiments involving MPP, emphasizing the integration of positive and negative controls.
ERα Competitive Binding Assay
This assay determines the binding affinity of MPP to ERα.
Objective: To quantify the ability of MPP to displace a radiolabeled estrogen from the ERα ligand-binding pocket.
Materials:
-
Purified recombinant human ERα
-
Radiolabeled estradiol (e.g., [3H]17β-estradiol)
-
MPP
-
β-estradiol (Positive Control)
-
Vehicle (e.g., DMSO) (Negative Control)
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of unlabeled MPP and β-estradiol.
-
In a multi-well plate, incubate a fixed concentration of purified ERα with a fixed concentration of radiolabeled estradiol.
-
Add the different concentrations of unlabeled MPP or β-estradiol to the wells. Include wells with only vehicle and radiolabeled estradiol (negative control for competition) and wells with a high concentration of unlabeled β-estradiol to determine non-specific binding (positive control for displacement).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from unbound radioligand (e.g., via filtration).
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the Ki value for MPP based on its ability to displace the radiolabeled estradiol.
ERα-Mediated Transcriptional Reporter Assay
This assay measures the functional effect of MPP on ERα-mediated gene expression.
Objective: To determine if MPP can inhibit β-estradiol-induced activation of an estrogen-responsive reporter gene.
Materials:
-
ERα-positive cells (e.g., MCF-7, HEC-1)
-
Estrogen Response Element (ERE)-driven reporter plasmid (e.g., ERE-luciferase)
-
MPP
-
β-estradiol (Positive Control)
-
Vehicle (e.g., DMSO) (Negative Control)
-
Cell culture medium and transfection reagents
-
Luciferase assay system
Procedure:
-
Transfect ERα-positive cells with the ERE-reporter plasmid.
-
After transfection, treat the cells with:
-
Vehicle (Negative Control)
-
β-estradiol alone (Positive Control)
-
MPP alone
-
β-estradiol in combination with increasing concentrations of MPP.
-
-
Incubate for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase).
-
Normalize reporter activity to a co-transfected control plasmid or total protein concentration.
-
Calculate the IC50 value for MPP's inhibition of β-estradiol-induced reporter gene activity.
Visualizing Experimental Logic and Pathways
Diagrams are crucial for understanding the relationships between MPP, its target, and the experimental controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effects of the selective estrogen receptor modulators, methyl-piperidino-pyrazole (MPP), and raloxifene in normal and cancerous endometrial cell lines and in the murine uterus PMID: 16688783 | MCE [medchemexpress.cn]
- 4. The effects of the selective estrogen receptor modulators, methyl‐piperidino‐pyrazole (MPP), and raloxifene in normal and cancerous endometrial cell lines and in the murine uterus | Semantic Scholar [semanticscholar.org]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Statistical analysis of dose-response curves for Methylpiperidino pyrazole.
A Comparative Guide to the Dose-Response Analysis of Methylpiperidino Pyrazole and Other ERα Modulators
For researchers and professionals in drug development, understanding the dose-dependent efficacy of compounds is paramount. This guide provides a detailed statistical analysis of the dose-response curve for this compound (MPP), a potent and selective Estrogen Receptor α (ERα) antagonist. We offer a comparative look at its performance against other well-known selective estrogen receptor modulators (SERMs), Raloxifene and Tamoxifen, supported by experimental data and detailed protocols.
Comparative Dose-Response Analysis
The antagonistic activity of this compound (MPP) on the Estrogen Receptor α (ERα) has been quantified in various studies. Its high selectivity for ERα over ERβ is a key characteristic. The following table summarizes key dose-response parameters for MPP and compares them with other relevant ERα modulators, Raloxifene and Tamoxifen. This data is primarily derived from studies on endometrial and breast cancer cell lines, which are common models for evaluating ER modulators.
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound (MPP) | ERα | Competitive Binding | - | Ki | ~5.6 nM | |
| ERβ | Competitive Binding | - | Ki | ~2.3 µM | ||
| ERα | Transcriptional Activation | - | IC50 | 80 nM | ||
| ERα | Cell Viability (Antiproliferative) | RL95-2 | IC50 | 20.01 µM | ||
| Raloxifene | ER | Cell Viability (Apoptosis) | Ishikawa | Effective Conc. | >20 µM | |
| Tamoxifen | ER | Cell Viability (Antiproliferative) | MCF-7 | IC50 | ~5-15 µM |
Note: The specific values can vary between studies and experimental conditions.
Experimental Protocols
Accurate and reproducible dose-response data is contingent on meticulous experimental execution. Below are detailed protocols for key assays used to characterize ERα modulators.
Cell Viability (MTT) Assay for Dose-Response Curve Generation
This protocol is designed to assess the effect of a compound on cell proliferation and viability.
Materials:
-
Target cells (e.g., RL95-2 or Ishikawa endometrial cancer cells)
-
Complete culture medium
-
Test compounds (MPP, Raloxifene, Tamoxifen) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentrations should span a range that is expected to capture the full dose-response curve. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
ERα Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to ERα.
Materials:
-
Source of ERα (e.g., recombinant human ERα or rat uterine cytosol)
-
Radiolabeled estradiol (e.g., [3H]-17β-estradiol)
-
Test compound (MPP)
-
Assay buffer
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Assay Setup: In microcentrifuge tubes, combine the ERα preparation, a fixed concentration of radiolabeled estradiol, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. The IC50 value is the concentration of the test compound that displaces 50% of the radiolabeled ligand. The Ki can then be calculated using the Cheng-Prusoff equation.
ERα Transcriptional Activation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to modulate the transcriptional activity of ERα.
Materials:
-
Host cells (e.g., HEK293 or a relevant cancer cell line)
-
Expression vector for human ERα
-
Reporter plasmid containing an estrogen response element (ERE) driving the expression of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Test compound (MPP)
-
Estradiol (E2) as an agonist
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the host cells with the ERα expression vector and the ERE-luciferase reporter plasmid.
-
Cell Plating: Plate the transfected cells into a 96-well plate and allow them to recover.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence of a fixed concentration of estradiol. Include controls with estradiol alone and vehicle alone.
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Plot the percentage of inhibition of estradiol-induced luciferase activity against the log of the antagonist concentration to determine the IC50 value.
Visualizing Molecular Interactions and Experimental Processes
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: Estrogen Receptor α (ERα) Signaling Pathway Modulation.
Caption: Experimental Workflow for Dose-Response Curve Generation.
Safety Operating Guide
Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Methylpiperidino pyrazole with care. While Safety Data Sheets (SDS) may indicate that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to treat all research chemicals as potentially hazardous. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally safe and compliant manner.
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step to prevent accidental chemical reactions and to ensure proper disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container.
-
Contaminated materials such as pipette tips, tubes, and weighing paper that have come into direct contact with MPP should also be disposed of in a designated solid chemical waste container.
-
-
Liquid Waste:
-
Solutions containing this compound, including stock solutions (commonly in DMSO) and experimental media, must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.
-
Do not mix MPP solutions with other incompatible waste streams. For instance, solutions in organic solvents should not be mixed with aqueous waste.
-
Step 2: Container Selection and Labeling
The integrity and labeling of waste containers are crucial for safe storage and transport.
-
Container Requirements:
-
Use containers that are chemically compatible with this compound and any solvents. High-density polyethylene (HDPE) or glass bottles are generally suitable.
-
Ensure containers are in good condition, free from leaks or damage, and have a secure, tight-fitting lid.
-
Do not overfill liquid waste containers; leave a headspace of at least 10% to allow for vapor expansion.
-
-
Labeling:
-
Clearly label each waste container with "Hazardous Waste" (as a best practice for all lab chemicals), the full chemical name "this compound," and the CAS Number (289726-02-9).
-
List all components of a mixture, including solvents, with their approximate percentages.
-
Include the date when the waste was first added to the container.
-
Step 3: Storage of Waste Pending Disposal
Proper storage of chemical waste is essential to maintain a safe laboratory environment.
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
Segregate containers of incompatible materials using physical barriers or secondary containment.
-
The storage area should be cool and dry.
Step 4: Arranging for Professional Disposal
Disposal of laboratory chemical waste must be handled by qualified professionals.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with a detailed inventory of the waste, including the chemical names and quantities.
-
Follow their specific instructions for packaging and preparing the waste for transport.
While one Safety Data Sheet suggests that smaller quantities of this compound may be disposed of with household waste, this is generally not advisable for laboratory-generated waste. Adhering to the more stringent guidelines for chemical waste disposal is the safest and most compliant approach. Never dispose of this compound down the drain, as it is considered slightly hazardous to aquatic life and should be prevented from entering groundwater or sewage systems.
Quantitative Data for Laboratory Waste Disposal
While specific quantitative data for the disposal of this compound is not available, the following table summarizes general guidelines for the disposal of common laboratory waste streams.
| Waste Type | Disposal Guideline | pH Range for Drain Disposal (if permissible) |
| Non-hazardous Aqueous Solutions | May be permissible for drain disposal with copious amounts of water, provided they meet local regulations. | 6.0 - 9.0 |
| Acids and Bases | Must be neutralized before drain disposal is considered. | 6.0 - 9.0 |
| Organic Solvents | Must be collected as hazardous waste. Halogenated and non-halogenated solvents should be segregated. | Not Applicable |
| Solid Chemical Waste | Must be collected in designated, labeled containers for professional disposal. | Not Applicable |
Experimental Protocols
Detailed experimental protocols for the destruction of this compound, such as incineration, require specific parameters (e.g., temperature, residence time) that are not publicly available. Therefore, the recommended and safest "protocol" is to prepare the waste for collection by a licensed disposal company as outlined in the step-by-step procedures above.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe and compliant disposal of this compound waste.
Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Methylpiperidino Pyrazole
For Immediate Implementation: This document outlines the critical personal protective equipment (PPE) and procedural guidelines for the safe handling and disposal of Methylpiperidino pyrazole (MPP). Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel.
This compound is a potent and selective estrogen receptor α (ERα) antagonist used in a variety of research applications.[1][2] While specific hazard classifications may vary, it is imperative to handle this compound with a comprehensive safety approach due to its bioactive nature.[3] This guide provides a clear, step-by-step framework for minimizing exposure risk and ensuring proper disposal.
Recommended Personal Protective Equipment
To ensure maximum protection, the following PPE is required when handling this compound. A tiered approach is recommended, with the level of protection escalating based on the nature of the task.
| Task / Potential Exposure | Eye Protection | Skin Protection | Respiratory Protection |
| Low-Exposure Activities (e.g., handling sealed containers, weighing small quantities in a ventilated enclosure) | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards).[3] | - Chemical-resistant gloves (materials to be selected based on compatibility and breakthrough time; inspect before each use).[3]- Laboratory coat. | Not generally required if handled in a well-ventilated area or chemical fume hood.[3] |
| High-Exposure Activities (e.g., open transfers, preparing solutions, potential for aerosol or dust generation) | Tightly fitting safety goggles with side-shields and a face shield. | - Chemical-impermeable gloves (double gloving is recommended).[4]- Fire/flame resistant and impervious clothing or gown.[3] | A full-face respirator is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced.[3] |
Note on Conflicting Data: Some safety data sheets suggest that eye and respiratory protection may not be required under all circumstances. However, given the potent bioactivity of this compound, a conservative approach is strongly advised. Always opt for a higher level of protection when in doubt.
Procedural Workflow for Safe Handling and Disposal
The following diagram illustrates the essential steps for safely handling this compound from receipt to disposal.
Detailed Experimental Protocols
1. Preparation and Risk Assessment:
-
Before handling, review the Safety Data Sheet (SDS).
-
Ensure a well-ventilated area, preferably a certified chemical fume hood, is available and operational.[3][5]
-
Locate the nearest emergency eyewash station and safety shower.
-
Prepare all necessary equipment and reagents before introducing the compound.
2. Donning Personal Protective Equipment (PPE):
-
Wash hands thoroughly.
-
Don a lab coat or impervious gown.
-
Put on the first pair of chemical-resistant gloves.
-
Don a second pair of gloves, ensuring the outer glove covers the cuff of the lab coat.[4]
-
Wear tightly fitting safety goggles. For high-exposure tasks, add a face shield.
-
If required, a properly fitted full-face respirator should be worn.
3. Handling the Compound:
-
Perform all manipulations within the designated ventilated enclosure.
-
Use non-sparking tools.[3]
-
In case of a spill, evacuate personnel to a safe area and follow established spill cleanup procedures. Do not allow the chemical to enter drains.[3]
4. Post-Handling Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Wash hands and any exposed skin immediately with soap and plenty of water in case of contact.[3]
5. Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the face shield (if used) and goggles.
-
Remove the lab coat or gown, turning it inside out to contain any potential contamination.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
6. Waste Disposal:
-
All contaminated PPE (gloves, gowns, etc.) must be disposed of as hazardous waste.
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations. Discharge into the environment must be avoided.[3] Contaminated materials should be placed in a sealed, properly labeled container.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
